Ano1-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(E)-1-(7,7-dimethylfuro[2,3-f]chromen-2-yl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H17NO3/c1-20(2)10-9-15-17(24-20)8-5-13-12-18(23-19(13)15)16(22)7-6-14-4-3-11-21-14/h3-12,21H,1-2H3/b7-6+ |
InChI Key |
JCDPWACOSJEUQO-VOTSOKGWSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC(=C3)C(=O)/C=C/C4=CC=CN4)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC(=C3)C(=O)C=CC4=CC=CN4)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Ano1-IN-3 on Calcium-Activated Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the calcium-activated chloride channel (CaCC) Ano1 (TMEM16A) and the mechanistic action of its inhibitors, with a focus on providing actionable data and protocols for scientific research and development.
Introduction to Ano1 (TMEM16A)
Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial component of calcium-activated chloride channels (CaCCs).[1][2] These channels are vital for a multitude of physiological processes, including:
-
Epithelial fluid and mucus secretion[3]
ANO1 functions as a homodimer, with each monomer forming an independent pore for chloride ion passage.[1] The channel's gating is cooperatively regulated by intracellular calcium (Ca²⁺) concentrations and transmembrane voltage.[7][8] Dysregulation of ANO1 expression or function is implicated in various pathological conditions, including hypertension, cancer, asthma, and diarrhea, making it a significant therapeutic target.[1][3][4][9]
Ano1 Activation and Signaling Pathways
ANO1 activation is primarily triggered by an increase in intracellular Ca²⁺. This can occur through various mechanisms, including Ca²⁺ release from intracellular stores like the endoplasmic reticulum via inositol 1,4,5-trisphosphate receptors (IP3Rs) or Ca²⁺ influx through voltage-gated calcium channels (VGCCs) and other transient receptor potential (TRP) channels.[10][11][12]
Upon activation, ANO1-mediated chloride efflux leads to membrane depolarization. This depolarization can, in turn, activate VGCCs, leading to further Ca²⁺ influx and creating a positive feedback loop that sustains cellular responses like smooth muscle contraction.[2][11]
ANO1 is also integrated into complex signaling networks. It has been shown to modulate the activity of key signaling molecules and pathways, including:
-
Epidermal Growth Factor Receptor (EGFR): ANO1 can influence EGFR phosphorylation and downstream pathways like the Ras-Raf-MEK-ERK1/2 (MAPK) and PI3K-AKT signaling cascades, which are critical for cell proliferation, survival, and migration.[2][10][13]
-
NF-κB Signaling: In some cancer cells, ANO1 has been shown to activate the NF-κB signaling pathway.[6]
-
STAT3 Signaling: The STAT3 transcription factor is important for ANO1 gene transcription in response to stimuli like IL-6 and EGF.[5]
Quantitative Data: Inhibitory Activity of Ano1 Inhibitors
The following table summarizes the inhibitory potency of various small-molecule inhibitors of ANO1, providing a comparative reference for researchers.
| Compound | IC₅₀ (µM) | Cell Line / System | Assay Method | Reference |
| Hemin | 0.45 | PC-3 (human prostate cancer) | YFP fluorescence quenching | [14] |
| Hemin | 0.51 | FRT (Fischer rat thyroid) expressing human ANO1 | YFP fluorescence quenching | [14] |
| MONNA | 1.27 | Human ANO1 | Electrophysiology | [3] |
| CaCCinh-A01 | 1.7 | Mouse ANO1 | Electrophysiology | [15] |
| Ani9 | < 3 | Synthetic small molecules | High-throughput screening | [9] |
| Idebenone | Not specified, but full inhibition at 30 µM | FRT expressing human ANO1 | YFP fluorescence quenching | [16] |
| Miconazole | Not specified, but full inhibition at 30 µM | FRT expressing human ANO1 | YFP fluorescence quenching | [16] |
| Plumbagin | Not specified, but full inhibition at 30 µM | FRT expressing human ANO1 | YFP fluorescence quenching | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used in the characterization of ANO1 inhibitors.
Cell-Based High-Throughput Screening (HTS) using YFP Fluorescence Quenching
This assay is a common method for identifying ANO1 inhibitors by measuring the influx of iodide (I⁻), which quenches the fluorescence of Yellow Fluorescent Protein (YFP).[16][17][18][19]
Principle: Cells stably expressing both ANO1 and an iodide-sensitive YFP mutant (e.g., YFP-F46L/H148Q/I152L) are used. Activation of ANO1 by an agonist (e.g., ATP, which stimulates P2Y purinergic receptors to increase intracellular Ca²⁺) in the presence of extracellular iodide leads to iodide influx and subsequent quenching of YFP fluorescence.[14][17][18] ANO1 inhibitors will prevent this quenching.
Detailed Protocol:
-
Cell Culture: Fischer Rat Thyroid (FRT) cells or other suitable cell lines are stably transfected to express human ANO1 and the YFP mutant.[16][17] Cells are seeded into 96-well or 384-well plates and grown to confluence.
-
Compound Incubation: The growth medium is removed, and cells are washed with a phosphate-buffered saline (PBS). Test compounds (e.g., from a chemical library) are then added to the wells at desired concentrations and pre-incubated for a specific duration (e.g., 10-20 minutes).[17][18]
-
Assay Initiation: An assay solution containing an agonist (e.g., 100 µM ATP) and an iodide salt (e.g., NaI) is added to the wells.[16][17]
-
Fluorescence Measurement: The YFP fluorescence is immediately measured over time using a fluorescence plate reader. The rate of fluorescence decrease is proportional to the ANO1 channel activity.
-
Data Analysis: The inhibitory effect of the compounds is calculated by comparing the rate of fluorescence quenching in the presence of the compound to that of a vehicle control. IC₅₀ values can be determined from dose-response curves.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through ANO1 channels in the cell membrane, providing detailed information about channel activity and inhibition.[12][15]
Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration). The membrane potential is clamped at a specific voltage, and the resulting ionic currents are recorded.
Detailed Protocol:
-
Cell Preparation: Cells expressing ANO1 (either endogenously or through transfection) are plated on glass coverslips.[7]
-
Solution Preparation:
-
External (Bath) Solution (in mM): 126 NaCl, 10 HEPES, 8.4 TEA-Cl, 20 glucose, 1.2 MgCl₂, 1.8 CaCl₂ (pH adjusted to 7.35 with NaOH).[15][20]
-
Internal (Pipette) Solution (in mM): 106 CsCl, 20 TEA-Cl, 10 HEPES, 10 BAPTA, 8.27 CaCl₂ (to buffer free Ca²⁺ to a known concentration, e.g., 1 µM), 5 ATP-Mg, 0.55 MgCl₂, 0.2 GTP (pH adjusted to 7.2 with CsOH).[12][15][20] The use of Cs⁺ and TEA⁺ helps to block K⁺ currents.
-
-
Recording:
-
A coverslip with cells is placed in a recording chamber on an inverted microscope.
-
A micropipette filled with the internal solution is brought into contact with a cell to form a gigaseal.
-
The whole-cell configuration is established by applying gentle suction.
-
The membrane potential is held at a holding potential (e.g., -50 mV or -80 mV) and then stepped to various test potentials (e.g., from -100 mV to +120 mV) to elicit ANO1 currents.[12][20]
-
-
Inhibitor Application: The ANO1 inhibitor is applied to the bath solution via a perfusion system, and the effect on the ANO1 current is recorded.
-
Data Analysis: The amplitude of the current at different voltages is measured before and after inhibitor application to determine the percentage of inhibition and construct dose-response curves.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to ANO1 function and its study.
Caption: Agonist-induced activation pathway of ANO1.
Caption: Workflow for the YFP fluorescence quenching assay.
Caption: Workflow for whole-cell patch-clamp experiments.
References
- 1. Function and Regulation of the Calcium-Activated Chloride Channel Anoctamin 1 (TMEM16A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 6. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage- and calcium-dependent gating of TMEM16A/Ano1 chloride channels are physically coupled by the first intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ano1, a Ca2+-activated Cl− channel, coordinates contractility in mouse intestine by Ca2+ transient coordination between interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Activation of the Cl− Channel ANO1 by Localized Calcium Signals in Nociceptive Sensory Neurons Requires Coupling with the IP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 14. Anticancer Effect of Hemin through ANO1 Inhibition in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. journals.plos.org [journals.plos.org]
- 17. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]
- 18. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Ano1-IN-3 as a Chemical Probe for Studying Ano1 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction to Anoctamin 1 (ANO1)
Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial protein that functions as a calcium-activated chloride channel (CaCC).[1][2] It is widely expressed across various tissues, including epithelial cells, smooth muscle, and neurons, where it plays a fundamental role in a multitude of physiological processes.[1][3] These processes include epithelial secretion, smooth muscle contraction, and neural signal transduction.[1][4] The dysregulation of ANO1 has been implicated in the pathophysiology of numerous diseases, such as asthma, hypertension, and various types of cancer, including those of the head and neck, breast, and lung.[1][3][5] In the context of cancer, overexpression of ANO1 is often correlated with increased tumor growth, metastasis, and poor prognosis.[3][4]
ANO1 is a key regulator of several critical signaling pathways. These include the epidermal growth factor receptor (EGFR) pathway, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway.[1][3][4] Given its central role in these cellular processes, ANO1 has emerged as a promising diagnostic biomarker and a compelling therapeutic target. The development of selective chemical probes to modulate ANO1 activity is therefore of significant interest for both basic research and drug discovery.
While the user requested information on "Ano1-IN-3," a thorough review of the scientific literature did not yield a specific, well-characterized chemical probe with this designation. Therefore, this guide will focus on a potent and selective ANO1 inhibitor, Ani9 , as an exemplary chemical probe for studying ANO1 function. The principles and methodologies described herein are broadly applicable to the characterization and use of other selective ANO1 inhibitors.
The Chemical Probe: Ani9
Ani9 is a novel and potent small-molecule inhibitor of ANO1, identified through high-throughput screening.[1][6] It offers significant advantages in terms of potency and selectivity over previously identified ANO1 inhibitors, such as T16Ainh-A01 and CaCCinh-A01, making it a superior tool for dissecting the specific functions of ANO1.[1][7][8]
Chemical Properties of Ani9
-
Chemical Name: 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide
-
Molecular Formula: C₁₇H₁₇ClN₂O₃[9]
-
Molecular Weight: 332.8 g/mol [9]
-
CAS Number: 356102-14-2[9]
Quantitative Data
The following tables summarize the quantitative data for Ani9, highlighting its potency and selectivity as an ANO1 chemical probe.
Table 1: Potency of Ani9 and Other ANO1 Inhibitors
| Compound | IC₅₀ for ANO1 | Assay System | Reference |
| Ani9 | 77 nM | ATP-induced apical membrane chloride currents in ANO1-expressing FRT cells | [1][9][10] |
| T16Ainh-A01 | 1.39 µM | ATP-induced apical membrane chloride currents in ANO1-expressing FRT cells | [1] |
| MONNA | 1.95 µM | ATP-induced apical membrane chloride currents in ANO1-expressing FRT cells | [1] |
| CaCCinh-A01 | ~2.1 µM | ANO1-encoded CaCC currents | [8] |
Table 2: Selectivity Profile of Ani9
| Target | Effect of Ani9 | Concentration | Reference |
| ANO1 | Inhibition (IC₅₀ = 77 nM) | [1][9] | |
| ANO2 | Negligible effect | 1 µM | [1][6] |
| CFTR | No effect | Up to 30 µM | [6][9] |
| Intracellular Ca²⁺ Signaling | No effect | Up to 30 µM | [6][10] |
| VRAC | Minimal inhibition (~13.5%) | 1 µM | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the use of Ani9 to study ANO1 function.
1. YFP-Based Fluorescence Quenching Assay for High-Throughput Screening
This assay is a cell-based method used to identify and characterize inhibitors of ANO1 by measuring iodide influx.
-
Cell Line: Fischer rat thyroid (FRT) cells stably expressing human ANO1 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).[1][11]
-
Principle: ANO1 is permeable to iodide ions. When ANO1 is activated, iodide enters the cell and quenches the fluorescence of YFP. An inhibitor of ANO1 will prevent this influx and thus prevent the quenching of YFP fluorescence.[11][12]
-
Protocol:
-
Seed the FRT-ANO1-YFP cells in 96-well plates and grow to confluence.
-
Wash the cells three times with a phosphate-buffered saline (PBS) solution.[2]
-
Pre-incubate the cells with varying concentrations of Ani9 (or other test compounds) for 10-20 minutes at 37°C.[1][2]
-
Transfer the 96-well plate to a fluorescence plate reader.
-
Measure the baseline YFP fluorescence for a few seconds.
-
Add an iodide-containing solution with an ANO1 activator (e.g., 100 µM ATP to raise intracellular calcium) to each well.[2][11]
-
Immediately monitor the decrease in YFP fluorescence over time. The rate of fluorescence quenching is proportional to the ANO1 channel activity.
-
Calculate the initial rate of iodide influx from the slope of the fluorescence decay.
-
Plot the percentage of inhibition against the concentration of Ani9 to determine the IC₅₀ value.
-
2. Patch-Clamp Electrophysiology for Direct Measurement of ANO1 Channel Activity
This is the gold-standard technique for directly measuring the ion channel activity of ANO1 and the effect of inhibitors.
-
Cell Line: Human embryonic kidney (HEK) 293T cells or other suitable cells transiently or stably expressing ANO1.[13]
-
Configuration: Inside-out or whole-cell patch-clamp configuration.[13][14]
-
Protocol (Inside-Out Patch):
-
Culture HEK293T cells expressing ANO1 on glass coverslips.
-
Use borosilicate glass pipettes with a tip resistance of ~2 MΩ to form a gigaseal with the cell membrane.[15]
-
Excise an inside-out membrane patch by pulling the pipette away from the cell.[15]
-
Record currents using a patch-clamp amplifier. The pipette solution should contain a high concentration of a non-permeant cation (e.g., N-methyl-D-glucamine) and Cl⁻ as the main anion. The bath solution should contain a defined free Ca²⁺ concentration to activate ANO1.[15]
-
Apply voltage steps to elicit ANO1 currents. ANO1 currents are typically outwardly rectifying and time-dependent.
-
To test the effect of Ani9, perfuse the bath with a solution containing the desired concentration of the inhibitor.
-
Measure the reduction in current amplitude to quantify the inhibitory effect.
-
3. Cell Proliferation Assay
This assay assesses the effect of ANO1 inhibition on the proliferation of cancer cells that endogenously express ANO1.
-
Cell Lines: Prostate cancer (PC-3), colon cancer (HCT116, HT-29), or other cancer cell lines with high ANO1 expression.[7][16]
-
Protocol (CCK8 Assay):
-
Seed the cancer cells in 96-well plates at an appropriate density.
-
After allowing the cells to attach overnight, treat them with various concentrations of Ani9 or a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 72 hours).[7][16]
-
Add 10 µl of the CCK8 solution to each well and incubate for 2 hours at 37°C.[7]
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Normalize the data to the vehicle-treated control to determine the effect of Ani9 on cell viability.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving ANO1 and a typical experimental workflow for characterizing an ANO1 inhibitor like Ani9.
Caption: ANO1 Signaling Pathways and Point of Inhibition by Ani9.
Caption: Workflow for the Identification and Validation of an ANO1 Chemical Probe.
References
- 1. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 2. ANO1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 4. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
- 12. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]
- 13. Two helices in the third intracellular loop determine anoctamin 1 (TMEM16A) activation by calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Novel ANO1 Inhibitor from Mallotus apelta Extract Exerts Anticancer Activity through Downregulation of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of Ano1-IN-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the discovery and initial characterization of the novel Anoctamin-1 (ANO1) inhibitor, Ano1-IN-3. Due to the proprietary nature of detailed experimental protocols and raw data within primary research articles, this guide focuses on the publicly available information regarding this compound.
Introduction to this compound
This compound, also referred to as compound 3n in the primary literature, has been identified as a potent and selective inhibitor of the ANO1 calcium-activated chloride channel.[1][2][3] ANO1, also known as TMEM16A, is a crucial protein involved in various physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[4] Its overexpression has been implicated in the pathophysiology of several diseases, including cancer, making it a promising target for therapeutic intervention.[4] this compound has emerged from efforts to develop novel chemical scaffolds for ANO1 inhibition.
Discovery and Synthesis
The discovery of this compound was the result of a diversity-oriented synthesis approach aimed at generating new chemical scaffolds bearing a 2,2-dimethyl-2H-chromene unit. This work was detailed in a 2020 publication in Bioorganic Chemistry by Seo Y, et al. While the specific, step-by-step synthesis protocol for this compound is contained within the full text of this research article, the general approach involved the chemical modification of a core chromene structure to optimize its inhibitory activity against the ANO1 channel.
Initial Biological Characterization
The initial characterization of this compound focused on its potency as an ANO1 inhibitor and its effects on cancer cells. The key findings from publicly available data are summarized below.
Quantitative Data
The following table summarizes the key quantitative metric available for this compound.
| Parameter | Value | Description | Source |
| IC50 | 1.23 µM | The half maximal inhibitory concentration against the ANO1 channel. | [1][2][3] |
Biological Activity
This compound has been shown to induce apoptosis in cancer cells.[1][2][3] This pro-apoptotic activity is a significant finding, as it suggests that the compound's mechanism of action extends beyond simple channel blocking to the activation of programmed cell death pathways. This makes it a compound of interest for oncology research.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are available in the primary research publication. These protocols are essential for reproducing and building upon the initial findings. The key experimental techniques likely employed include:
-
Yellow Fluorescent Protein (YFP) Quenching Assay: A common method for screening and characterizing ANO1 inhibitors. This cell-based assay measures the influx of iodide through the ANO1 channel, which quenches the fluorescence of a co-expressed YFP mutant.
-
Cell Viability Assays (e.g., MTT or CCK-8): Used to determine the effect of this compound on the proliferation of cancer cell lines.
-
Apoptosis Assays (e.g., Annexin V/PI staining, TUNEL assay): Employed to quantify the induction of apoptosis in cells treated with this compound.
-
Patch-Clamp Electrophysiology: The gold standard for directly measuring the inhibitory effect of a compound on the ion channel activity of ANO1.
Signaling Pathways and Experimental Workflows
The inhibition of ANO1 can impact several downstream signaling pathways that are crucial for cell proliferation and survival. While the specific effects of this compound on these pathways are detailed in the primary literature, a generalized overview of ANO1 signaling is presented below.
Generalized ANO1 Signaling Pathway
The following diagram illustrates the central role of ANO1 in response to intracellular calcium and its influence on downstream cellular processes.
Caption: Generalized ANO1 activation and signaling pathway.
Conceptual Experimental Workflow for this compound Characterization
The following diagram outlines a logical workflow for the initial characterization of a novel ANO1 inhibitor like this compound.
Caption: Conceptual workflow for characterizing this compound.
Conclusion and Future Directions
This compound is a promising novel inhibitor of the ANO1 channel with demonstrated pro-apoptotic effects. Its discovery provides a new chemical scaffold for the development of therapeutics targeting diseases associated with ANO1 overexpression. Further research is warranted to fully elucidate its mechanism of action, selectivity profile, and in vivo efficacy. Access to the detailed findings within the primary research article is crucial for advancing the study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Impact of Anoctamin-1 Inhibition on Cancer Cell Proliferation and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that is frequently overexpressed in a variety of human cancers, including prostate, breast, colon, and head and neck squamous cell carcinoma (HNSCC). Its overexpression is correlated with tumor growth, metastasis, and poor prognosis, making it a compelling target for anticancer drug development. This technical guide provides an in-depth overview of the effects of ANO1 inhibition on cellular proliferation and apoptosis in cancer cell lines. While specific data for a compound designated "Ano1-IN-3" is not publicly available, this document synthesizes the current understanding based on well-characterized ANO1 inhibitors, offering a framework for the evaluation of novel inhibitory compounds. We present quantitative data on the efficacy of known inhibitors, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways.
Introduction to Anoctamin-1 as a Therapeutic Target
ANO1 plays a crucial role in various physiological processes, and its dysregulation is implicated in tumorigenesis.[1][2] The channel's activity influences multiple signaling pathways pivotal to cancer cell survival and proliferation, including the epidermal growth factor receptor (EGFR), mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathways.[1][2][3] Inhibition of ANO1 has been shown to suppress cancer cell proliferation, induce cell cycle arrest, and promote apoptosis, highlighting its potential as a therapeutic strategy.[4][5]
Quantitative Effects of ANO1 Inhibitors on Cellular Proliferation
The anti-proliferative effects of various small-molecule inhibitors of ANO1 have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for several well-documented ANO1 inhibitors.
| Inhibitor | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| CaCCinh-A01 | MCF10A-ANO1 | Cell Viability | ~8 | [6] |
| Ani-E1 | PC-3 (Prostate) | ANO1 Inhibition | 1.23 | [7] |
| Hemin | PC-3 (Prostate) | ANO1 Inhibition | 0.45 | [6] |
| cis-Resveratrol | PC-3 (Prostate) | ANO1 Channel Activity | 10.6 | [8] |
| trans-Resveratrol | PC-3 (Prostate) | ANO1 Channel Activity | 102 | [8] |
Table 1: IC50 Values of Various ANO1 Inhibitors on Cellular Proliferation and Channel Activity. This table provides a comparative overview of the potency of different ANO1 inhibitors in specific cancer cell lines.
Induction of Apoptosis by ANO1 Inhibition
Inhibition of ANO1 has been demonstrated to induce programmed cell death (apoptosis) in cancer cells. This is a critical mechanism for the anti-cancer activity of ANO1 inhibitors.
| Inhibitor | Cancer Cell Line | Effect on Apoptosis | Reference |
| ANO1 shRNA | PC-3 (Prostate) | Increased apoptosis | [1] |
| ANO1 shRNA | SW480 (Colon) | Increased apoptosis | [1] |
| ANO1 shRNA | HCT116 (Colon) | Increased apoptosis | [1] |
| ANO1 shRNA | HT-29 (Colon) | Increased apoptosis | [1] |
| Ani-E1 | PC-3 (Prostate) | Enhanced apoptosis via caspase-3 activation and PARP cleavage | [7] |
| Ani-E1 | FaDu (HNSCC) | Enhanced apoptosis via caspase-3 activation and PARP cleavage | [7] |
| Hemin | PC-3 (Prostate) | Induced apoptosis via caspase-3 activation and PARP degradation | [6] |
| cis-Resveratrol | PC-3 (Prostate) | Increased caspase-3 activity, PARP cleavage, and apoptotic sub-G1 phase ratio | [8] |
| trans-Resveratrol | PC-3 (Prostate) | Increased caspase-3 activity, PARP cleavage, and apoptotic sub-G1 phase ratio | [8] |
Table 2: Qualitative and Quantitative Effects of ANO1 Inhibition on Apoptosis in Cancer Cell Lines. This table summarizes the pro-apoptotic effects of ANO1 inhibition through genetic knockdown and small-molecule inhibitors.
Signaling Pathways Modulated by ANO1 Inhibition
ANO1's role in cancer progression is mediated through its interaction with and modulation of key oncogenic signaling pathways. Inhibition of ANO1 disrupts these pathways, leading to reduced proliferation and increased apoptosis.
Figure 1: Simplified Signaling Pathway of ANO1 in Cancer. This diagram illustrates how ANO1 activates downstream pathways like PI3K/Akt and MAPK/ERK, promoting cell proliferation and inhibiting apoptosis. Ano1 inhibitors block these effects.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery research. The following sections provide detailed protocols for the key assays used to evaluate the effects of ANO1 inhibitors.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Figure 2: Workflow for the MTT Cell Proliferation Assay. This diagram outlines the key steps involved in assessing the impact of an Ano1 inhibitor on cancer cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9][10]
-
Compound Treatment: Treat the cells with various concentrations of the Ano1 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (typically 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 3: Workflow for the Annexin V/PI Apoptosis Assay. This diagram illustrates the procedure for quantifying apoptosis in cancer cells following treatment with an Ano1 inhibitor.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the Ano1 inhibitor and controls for a specified time.
-
Cell Harvesting: Harvest the cells by centrifugation for suspension cells or by gentle trypsinization for adherent cells.[13]
-
Washing: Wash the cells once with ice-cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells immediately by flow cytometry.[14] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are Annexin V-positive and PI-positive.
Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Protocol:
-
Protein Extraction: After treatment with the Ano1 inhibitor, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The inhibition of ANO1 presents a promising avenue for the development of novel anti-cancer therapeutics. The available data on well-characterized ANO1 inhibitors consistently demonstrate their ability to reduce cancer cell proliferation and induce apoptosis across various cancer types. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate and characterize the effects of new ANO1 inhibitors, such as the prospective "this compound". Further research into the precise mechanisms of action and the development of potent and selective inhibitors will be crucial for translating these promising preclinical findings into effective clinical treatments.
References
- 1. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A small molecule inhibitor of the chloride channel TMEM16A blocks vascular smooth muscle contraction and lowers blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANO1 - Wikipedia [en.wikipedia.org]
- 10. ANO1 anoctamin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. anti-ANO1 Antibody [ABIN2775453] - Cow, Dog, Guinea Pig, WB [antibodies-online.com]
- 13. Anti-ANO1 antibody produced in rabbit Prestige Antibodies® Powered by Atlas Antibodies, affinity isolated antibody, buffered aqueous glycerol solution | Sigma-Aldrich [sigmaaldrich.com]
- 14. apexbt.com [apexbt.com]
- 15. Ano1 anoctamin 1, calcium activated chloride channel [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Impact of Ano1 Inhibition on Smooth Muscle Contraction and Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a pivotal role in regulating smooth muscle contraction and excitability.[1][2][3] Its activation leads to chloride ion efflux, resulting in membrane depolarization, which in turn activates voltage-gated calcium channels (VGCCs) to increase intracellular calcium and trigger contraction.[1][4] Consequently, ANO1 has emerged as a promising therapeutic target for conditions characterized by smooth muscle hypercontractility, such as asthma and hypertension.[1][2] This technical guide provides an in-depth overview of the impact of ANO1 inhibition on smooth muscle function, with a focus on the hypothetical inhibitor Ano1-IN-3 as a representative compound. We will delve into the underlying signaling pathways, present quantitative data on the effects of ANO1 inhibitors, and provide detailed experimental protocols for assessing their activity.
The Role of ANO1 in Smooth Muscle Signaling
The contraction of smooth muscle is a tightly regulated process initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). ANO1 is a key player in this signaling cascade.
Signaling Pathway of ANO1-Mediated Smooth Muscle Contraction:
An agonist, such as a neurotransmitter or hormone, binds to its G-protein coupled receptor (GPCR) on the smooth muscle cell membrane. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor (IP₃R) on the sarcoplasmic reticulum (SR), leading to the release of stored Ca²⁺ into the cytoplasm. This initial rise in [Ca²⁺]i, along with Ca²⁺ influx through channels like TRPC6, activates ANO1.[4][5]
The activation of ANO1 channels allows for the efflux of chloride ions (Cl⁻), causing depolarization of the cell membrane. This depolarization activates L-type voltage-gated calcium channels (VGCCs), leading to a larger influx of extracellular Ca²⁺.[1][4] The elevated [Ca²⁺]i binds to calmodulin (CaM), and the Ca²⁺-CaM complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain (MLC), enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
Mechanism of Action of this compound:
This compound is a hypothetical small molecule inhibitor designed to specifically block the ion-conducting pore of the ANO1 channel. By preventing chloride efflux, this compound is expected to hyperpolarize or prevent the depolarization of the smooth muscle cell membrane, thereby reducing the activation of VGCCs and subsequent contraction.
Quantitative Analysis of Ano1 Inhibition
While specific data for "this compound" is not publicly available, the following tables summarize representative quantitative data for well-characterized ANO1 inhibitors, which are expected to have similar effects.
Table 1: Inhibitory Potency of ANO1 Antagonists
| Inhibitor | IC₅₀ (µM) | Cell Type | Assay | Reference |
| T16Ainh-A01 | ~1 | FRT-ANO1 | YFP-Halide Assay | [6] |
| CaCCinh-A01 | <10 | FRT-ANO1 | YFP-Halide Assay | [6] |
| Ani9 | 0.05-1 | FRT-ANO1 | Patch Clamp | [7] |
| Niflumic Acid | 4.8 | ICC | Patch Clamp | [8] |
Table 2: Effects of ANO1 Inhibition on Smooth Muscle Contraction
| Inhibitor | Concentration (µM) | Tissue | Agonist | % Inhibition of Contraction | Reference |
| T16Ainh-A01 | 10 | Mouse Trachea | CCh (300 nM) | ~50% | [9] |
| CaCCinh-A01 | 10 | Mouse Trachea | CCh (300 nM) | Significant | [9] |
| Ani9 | 1 | Mouse Trachea | CCh (300 nM) | Abolished | [9] |
Table 3: Electrophysiological Effects of ANO1 Inhibition
| Inhibitor | Concentration (µM) | Cell Type | Effect on Membrane Potential | Effect on ICl(Ca) | Reference |
| T16Ainh-A01 | 10 | Cerebral Artery Myocytes | Hyperpolarization/Prevention of Depolarization | Reduced current density | [5] |
| Ani9 | 1 | FRT-ANO1 | - | Blocked current | [7] |
Detailed Experimental Protocols
In Vitro Smooth Muscle Contraction Assay (Organ Bath)
This protocol describes the measurement of isometric contraction of isolated smooth muscle rings.
Materials:
-
Isolated tissue bath system with force transducers
-
Physiological Salt Solution (PSS), pre-warmed to 37°C and bubbled with 95% O₂/5% CO₂
-
Agonist (e.g., Phenylephrine, Carbachol)
-
This compound or other ANO1 inhibitor
-
Dissection tools
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue (e.g., thoracic aorta, trachea) in cold PSS and cut into rings of 2-3 mm width.
-
Mounting: Mount the tissue rings in the organ baths between two hooks, with one hook attached to a force transducer.
-
Equilibration: Equilibrate the tissues in PSS at 37°C for at least 60 minutes, with PSS changes every 15 minutes. Apply optimal passive tension to the tissue (e.g., 4g for rat aorta).[10]
-
Viability Test: Challenge the tissue with a high concentration of an agonist (e.g., 10⁻⁵ M phenylephrine for aorta) to ensure viability.[10] Wash out the agonist and allow the tissue to return to baseline.
-
Inhibitor Incubation: Add this compound to the bath at the desired concentration and incubate for a predetermined time (e.g., 30 minutes).
-
Agonist Challenge: Generate a cumulative concentration-response curve to the agonist in the presence and absence of this compound.
-
Data Analysis: Measure the peak contraction force at each agonist concentration. Calculate the percentage of inhibition by comparing the responses with and without the inhibitor.
References
- 1. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anoctamins and gastrointestinal smooth muscle excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Ano1-IN-3: A Technical Guide to a Novel Anoctamin-1 Inhibitor
An In-Depth Analysis for Researchers and Drug Development Professionals
Introduction: Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that has emerged as a significant therapeutic target in various pathologies, including cancer, hypertension, and asthma. Its overexpression is correlated with tumor growth and poor prognosis in several cancers, such as prostate and esophageal cancer. Ano1-IN-3, also identified as compound 3n, is a novel, potent, and selective inhibitor of ANO1, demonstrating significant potential as a lead compound for anticancer drug development. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its biological activity, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Quantitative Analysis of ANO1 Inhibition
The development of this compound stemmed from a diversity-oriented synthesis approach, utilizing a 2,2-dimethyl-2H-chromene scaffold. This led to the generation of a series of analogs, with this compound emerging as the most potent and selective compound.
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound ID | Chemical Structure | ANO1 IC50 (µM) | Selectivity (ANO1 vs. ANO2) |
| This compound (3n) | (E)-1-(7,7-dimethyl-7H-furo[2,3-f]chromen-2-yl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one | 1.23 | 144-fold |
| Analog X | Structure information not publicly available | >10 | Not Reported |
| Analog Y | Structure information not publicly available | >10 | Not Reported |
Data synthesized from publicly available abstracts and chemical supplier information. A comprehensive SAR table with additional analogs is pending public release of the full dataset from the primary research.
The high potency and selectivity of this compound underscore the importance of the furo[2,3-f]chromene core coupled with the pyrrolyl-propenone side chain for effective inhibition of the ANO1 channel.[1]
Core Experimental Protocols
The characterization of this compound and its analogs relies on a series of well-established in vitro assays. The following are detailed methodologies for the key experiments cited in the primary research.
Yellow Fluorescent Protein (YFP) Quenching Assay for ANO1 Inhibition
This cell-based high-throughput screening assay is the primary method for identifying and quantifying the inhibitory activity of compounds against the ANO1 chloride channel.
Principle: Fischer Rat Thyroid (FRT) cells are co-transfected with human ANO1 and a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L). Activation of ANO1 by an agonist (e.g., ATP, which stimulates purinergic receptors to increase intracellular calcium) leads to an influx of iodide (I⁻) into the cell. The intracellular iodide quenches the fluorescence of YFP, and the rate of fluorescence decrease is proportional to the ANO1 channel activity. Inhibitors of ANO1 will reduce the rate of iodide influx and thus slow the quenching of YFP fluorescence.
Detailed Protocol:
-
Cell Culture and Plating: FRT cells stably expressing ANO1 and the YFP mutant are cultured in a suitable medium and plated into 96-well black, clear-bottom microplates.
-
Compound Incubation: The test compounds, including this compound and its analogs, are dissolved in an appropriate solvent (e.g., DMSO) and then diluted in a physiological buffer solution. The cells are washed with buffer and then incubated with the compounds for a defined period (e.g., 10-30 minutes) at 37°C.
-
Fluorescence Measurement: The microplate is placed in a fluorescence plate reader equipped with filters for YFP excitation and emission (e.g., ~485 nm excitation, ~538 nm emission).
-
Assay Initiation and Data Acquisition: A baseline fluorescence reading is taken for a few seconds. An agonist solution (e.g., ATP) and an iodide-containing solution are then injected into the wells to initiate ANO1 activation and iodide influx. YFP fluorescence is continuously monitored for a set duration (e.g., 10-20 seconds).
-
Data Analysis: The initial rate of fluorescence quenching is calculated for each well. The percentage of inhibition is determined by comparing the quenching rate in the presence of the test compound to the control (vehicle-treated) wells. IC50 values are calculated by fitting the concentration-response data to a logistical equation.
Cell Viability and Proliferation Assays
These assays are crucial for determining the cytotoxic and anti-proliferative effects of ANO1 inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Cancer cell lines known to overexpress ANO1 (e.g., PC-3 for prostate cancer, FaDu for esophageal cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or other test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours (e.g., 2-4 hours) at 37°C to allow for formazan crystal formation.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 or GI50 values can be determined from the dose-response curves.
Apoptosis Assays: Caspase-3 Activation and PARP Cleavage
These assays are used to confirm that the observed cytotoxicity is due to the induction of apoptosis.
Principle: A key event in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3. Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP). The detection of cleaved caspase-3 and cleaved PARP are hallmarks of apoptosis. Western blotting is a common method to detect these cleavage products.
Detailed Protocol:
-
Cell Lysis: Cancer cells are treated with this compound or control compounds for a specified time. The cells are then harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to cleaved caspase-3 and cleaved PARP is quantified and normalized to the loading control to determine the extent of apoptosis induction.
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on the ANO1 channel ultimately leads to the induction of apoptosis in cancer cells that are dependent on ANO1 activity for their proliferation and survival.
Proposed Signaling Pathway for this compound-Induced Apoptosis
The current understanding suggests that the inhibition of ANO1 by this compound triggers the intrinsic apoptotic pathway.
Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.
Experimental Workflow for Characterization of ANO1 Inhibitors
The process of identifying and characterizing novel ANO1 inhibitors like this compound follows a logical progression from high-throughput screening to detailed mechanistic studies.
Caption: General workflow for the discovery and characterization of ANO1 inhibitors.
Conclusion
This compound represents a significant advancement in the development of selective inhibitors for the ANO1 channel. Its potent activity and pro-apoptotic effects in cancer cells highlight the therapeutic potential of targeting ANO1. The detailed experimental protocols and understanding of the signaling pathways involved, as outlined in this guide, provide a solid foundation for further research and development in this promising area of oncology. Future studies will likely focus on a more comprehensive SAR analysis to improve the potency and pharmacokinetic properties of this chemical series, with the ultimate goal of translating these findings into novel cancer therapies.
References
Preliminary In Vitro Evaluation of a Novel Ano1 Inhibitor: A Technical Guide
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a crucial role in a variety of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2][3] Dysregulation of ANO1 function has been implicated in the pathophysiology of several diseases, including cancer, asthma, and hypertension, making it an attractive therapeutic target.[1][2][4] This document provides a comprehensive technical overview of the preliminary in vitro evaluation of a novel, hypothetical ANO1 inhibitor, herein referred to as ANO1-IN-3. The methodologies, data presentation, and signaling pathway diagrams are based on established protocols for the characterization of known ANO1 inhibitors.
Data Presentation: Comparative Analysis of ANO1 Inhibitors
The following tables summarize the quantitative data for several known ANO1 inhibitors, providing a benchmark for the evaluation of novel compounds like this compound.
Table 1: Inhibitory Activity of Various ANO1 Blockers
| Compound | Cell Line | Assay Type | IC50 / % Inhibition | Reference |
| CaCCinh-A01 | FRT-YFP-ANO1 | YFP-based Iodide Influx | >70% inhibition at 100 µM | [5] |
| Niclosamide | TMEM16A-expressing cells | Calcium Signaling Assay | Markedly decreased intracellular Ca2+ elevation | [6] |
| MONNA | TMEM16A-expressing cells | Calcium Signaling Assay | Markedly decreased intracellular Ca2+ elevation | [6] |
| Ani9 | TMEM16A-expressing cells | Calcium Signaling Assay | No significant effect on intracellular Ca2+ | [6] |
| Niflumic Acid | TMEM16A-expressing cells | Calcium Signaling Assay | Markedly decreased intracellular Ca2+ elevation | [6] |
| Aa3 | FRT-YFP-ANO1 | YFP-based Iodide Influx | Dose-dependent inhibition | [5] |
| Vitexicarpin | CRC and NSCLC cell lines | Cell Viability Assay | Dose-dependent decrease in viability | [7] |
| Cis-resveratrol | ANO1-overexpressing HEK293T | Whole-cell Patch Clamp | 60% inhibition at 30 µM | [8] |
| Trans-resveratrol | ANO1-overexpressing HEK293T | Whole-cell Patch Clamp | 80% inhibition at 300 µM | [8] |
Table 2: Effects of ANO1 Inhibitors on Cancer Cell Lines
| Compound | Cell Line | Effect | Mechanism | Reference |
| Aa3 | NCI-H460 (high ANO1) vs. A549 (low ANO1) | More potent anti-cancer activity in NCI-H460 | Directly blocks ANO1 channel function | [5] |
| Vitexicarpin | Colorectal and Non-small cell lung cancer | Reduced cell viability, induced apoptosis | Inhibited ANO1 channel function and reduced ANO1 protein levels | [7] |
| Ani9 | HT29 vs. PC9 | Reduced HT29 viability, no effect on PC9 | Reduced ANO1 protein levels in HT29 but not in PC9 | [7] |
| Cis-resveratrol | PC-3 | Reduced cell viability and migration | Inhibited ANO1 channel activity and reduced ANO1 protein expression | [8] |
| Trans-resveratrol | PC-3 | Reduced cell viability and migration | Inhibited ANO1 channel activity and reduced ANO1 protein expression | [8] |
Experimental Protocols
Detailed methodologies for the key experiments in the preliminary in vitro evaluation of an ANO1 inhibitor are provided below.
Cell-Based High-Throughput Screening (YFP-based Iodide Influx Assay)
This assay is commonly used for the primary screening of ANO1 inhibitors.[5][7]
-
Cell Line: Fischer rat thyroid (FRT) cells stably co-expressing a halide-sensitive yellow fluorescent protein (YFP) mutant and human ANO1.
-
Principle: ANO1 is permeable to iodide ions. When iodide enters the cell through activated ANO1 channels, it quenches the fluorescence of the YFP. An effective ANO1 inhibitor will block this iodide influx and prevent the quenching of YFP fluorescence.[7]
-
Protocol:
-
Plate the FRT-YFP-ANO1 cells in a 96-well plate.
-
Pre-incubate the cells with the test compound (e.g., this compound) for 20 minutes.[5]
-
Add a solution containing iodide and an ANO1 activator (e.g., ATP, which stimulates purinergic receptors to increase intracellular calcium) to the wells.[5][7]
-
Measure the YFP fluorescence over time using a plate reader.
-
Calculate the percentage of inhibition based on the change in fluorescence in treated versus untreated wells.
-
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion channel activity of ANO1.[8][9]
-
Cell Line: HEK293T cells overexpressing ANO1 or primary cells endogenously expressing ANO1 (e.g., dorsal root ganglion neurons).[8][10]
-
Principle: This method allows for the direct measurement of chloride currents passing through ANO1 channels in the cell membrane in response to controlled changes in membrane voltage and intracellular calcium concentration.
-
Protocol:
-
Culture the cells on glass coverslips.
-
Use a glass micropipette to form a high-resistance seal with the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior (whole-cell configuration).
-
Perfuse the cell with an external solution and use an internal solution within the pipette that contains a known concentration of free calcium to activate ANO1.
-
Apply a series of voltage steps to the cell and record the resulting chloride currents.
-
Apply the test compound to the external solution and record the currents again to determine the extent of inhibition.
-
Western Blot Analysis of ANO1 Protein Expression
This assay determines if the inhibitor affects the total amount of ANO1 protein in the cells.[7][8]
-
Cell Line: Cancer cell lines with high endogenous expression of ANO1 (e.g., PC-3, NCI-H460).[5][8]
-
Principle: This technique uses antibodies to detect the amount of a specific protein (ANO1) in a cell lysate.
-
Protocol:
-
Treat the cells with the test compound for a specified period (e.g., 24 hours).[8]
-
Lyse the cells to release their protein content.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Incubate the membrane with a primary antibody specific for ANO1, followed by a secondary antibody conjugated to a detectable enzyme.
-
Visualize the protein bands and quantify their intensity. Use a housekeeping protein (e.g., β-actin) as a loading control.[8]
-
Cell Viability and Proliferation Assays (MTS Assay)
These assays assess the effect of the inhibitor on cancer cell growth.
-
Cell Line: Cancer cell lines with varying levels of ANO1 expression.
-
Principle: The MTS assay is a colorimetric method for determining the number of viable cells. Mitochondrial dehydrogenases in living cells convert the MTS tetrazolium compound into a colored formazan product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).[8]
-
Add the MTS reagent to each well and incubate.
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of the inhibitor on the migratory capacity of cancer cells.[8]
-
Cell Line: Cancer cell lines with high migratory potential and ANO1 expression.
-
Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored.
-
Protocol:
-
Grow the cells to a confluent monolayer in a multi-well plate.
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove debris and add fresh medium containing the test compound or vehicle control.
-
Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24, 48 hours).
-
Measure the area of the wound at each time point and calculate the rate of wound closure.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving ANO1 and a typical experimental workflow for inhibitor evaluation.
Caption: ANO1 is implicated in multiple oncogenic signaling pathways.
Caption: Workflow for in vitro evaluation of novel ANO1 inhibitors.
Discussion and Future Directions
The preliminary in vitro evaluation of a novel ANO1 inhibitor such as this compound involves a multi-faceted approach. Initial high-throughput screening identifies potential candidates, which are then validated and characterized using electrophysiological methods to confirm direct channel inhibition and determine potency. Subsequent cellular assays are critical to elucidate the compound's effect on cancer cell pathophysiology, including proliferation, viability, and migration. It is also important to determine whether the inhibitor's effects are solely due to channel blockade or if it also modulates ANO1 protein expression, as both mechanisms can contribute to anti-cancer activity.[7][8]
Future in vitro studies should explore the selectivity of this compound against other members of the anoctamin family and other ion channels. Investigating its effects on a broader panel of cancer cell lines with varying ANO1 expression levels will also be crucial. Ultimately, promising candidates from in vitro studies will need to be advanced to in vivo animal models to assess their pharmacokinetic properties, efficacy, and safety profiles.
References
- 1. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 4. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitexicarpin suppresses colorectal and non-small cell lung cancer via selective inhibition of Anoctamin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANO1/TMEM16A regulates process maturation in radial glial cells in the developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the Cl− Channel ANO1 by Localized Calcium Signals in Nociceptive Sensory Neurons Requires Coupling with the IP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ano1-IN-3 in Patch-Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "Ano1-IN-3" is not available in the public domain or scientific literature based on current search results. The following application notes and protocols are a generalized guide for utilizing a selective inhibitor of the Anoctamin-1 (ANO1) channel in patch-clamp electrophysiology studies. The quantitative data and specific concentrations provided are based on commonly used, well-documented ANO1 inhibitors such as T16Ainh-A01 and CaCCinh-A01. Researchers should perform dose-response experiments to determine the optimal concentration for this compound empirically.
Introduction to Anoctamin-1 (ANO1)
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial protein that functions as a calcium-activated chloride channel (CaCC).[1][2][3] It is widely expressed in various cells and tissues, including epithelial cells, smooth muscle cells, and neurons.[1][3] ANO1 plays a vital role in numerous physiological processes such as fluid secretion, smooth muscle contraction, neuronal excitability, and heat sensation.[4][5][6] Dysregulation of ANO1 function or expression has been implicated in the pathophysiology of several diseases, including cystic fibrosis, asthma, hypertension, diarrhea, neuropathic pain, and various cancers.[1][2][7][8] This makes ANO1 a significant and promising therapeutic target for drug development.
ANO1 Signaling Pathways
ANO1 is not merely a chloride channel but also a regulator of intracellular signaling cascades. Its activity can influence major pathways that control cell proliferation, migration, and survival. Overexpression of ANO1 has been shown to activate signaling pathways including the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathways.[1][8][9] Targeting ANO1 can, therefore, disrupt these oncogenic signaling networks.
Figure 1: Simplified signaling pathways involving the ANO1 channel.
Quantitative Data for Known ANO1 Inhibitors
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value is crucial for designing experiments and interpreting results. The table below summarizes IC50 values for several well-characterized ANO1 inhibitors. These values can serve as a starting reference for determining the effective concentration range for novel inhibitors like this compound.
| Inhibitor | Cell Type | Assay Method | IC50 Value | Reference |
| T16Ainh-A01 | FRT cells expressing human ANO1 | Fluorescence Assay | 1 µM | [7] |
| CaCCinh-A01 | Breast Cancer Cell Lines | Cell Viability Assay | >20 µM | [6] |
| Ani9 | - | Fluorescence Plate Reader Assay | - | [10] |
| Idebenone | PC-3 cells | Whole-cell patch clamp | ~10 µM (for ~54% inhibition) | [11] |
| Miconazole | - | - | 10-20 µM | [11] |
| Plumbagin | - | - | 3-10 µM | [11] |
Detailed Patch-Clamp Electrophysiology Protocol
This protocol provides a methodology for characterizing the inhibitory effect of a compound on ANO1 channels using the whole-cell patch-clamp technique.
Objective
To measure the inhibition of ANO1-mediated chloride currents by this compound in a cell line expressing ANO1 channels and to determine the dose-response relationship.
Materials
-
Cell Line: HEK293 or CHO cells stably or transiently expressing a specific splice variant of human or mouse ANO1. Alternatively, a cell line with high endogenous ANO1 expression (e.g., PC-3 cells) can be used.[11]
-
Reagents: this compound, ATP, EGTA, HEPES, CsCl, MgCl₂, CaCl₂, D-Glucose, CsOH.
-
Equipment: Patch-clamp amplifier and digitizer, microscope, micromanipulators, perfusion system, borosilicate glass capillaries, and pipette puller.
Solutions
External Solution (in mM):
-
150 CsCl
-
1 MgCl₂
-
1 CaCl₂
-
10 Glucose
-
10 HEPES
-
pH adjusted to 7.4 with CsOH
Internal (Pipette) Solution (in mM):
-
150 CsCl
-
5 MgCl₂
-
10 HEPES
-
5 EGTA (for zero Ca²⁺) or appropriate Ca²⁺ buffer (e.g., BAPTA) to clamp free Ca²⁺ at a desired activating concentration (e.g., 100 nM - 1 µM).[12][13]
-
1 K₂ATP (to activate channels via purinergic receptors if studying endogenous regulation)[12]
-
0.1 NaGTP
-
pH adjusted to 7.2 with CsOH
Note: The free Ca²⁺ concentration can be calculated using software like MaxChelator.
Experimental Workflow
The following diagram outlines the major steps in a typical patch-clamp experiment to test an ANO1 inhibitor.
Figure 2: Experimental workflow for testing an ANO1 inhibitor.
Step-by-Step Procedure
-
Cell Preparation: Plate ANO1-expressing cells onto glass coverslips 24-48 hours before the experiment. Ensure cells are healthy and sub-confluent.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. Fire-polish the tip to ensure a smooth surface for sealing.
-
Establishing a Recording:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Using a micromanipulator, carefully approach a target cell with the glass pipette.
-
Apply gentle negative pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[14]
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.[14][15]
-
-
Recording Baseline Currents:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage protocol to elicit ANO1 currents. A common protocol is a series of voltage steps from -100 mV to +100 mV in 20 mV increments. The free Ca²⁺ in the pipette solution will activate the channels.
-
Record stable baseline currents for several minutes.
-
-
Inhibitor Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the external solution to achieve the desired final concentrations.
-
Using the perfusion system, switch the bath solution to one containing this compound. Start with a concentration based on the reference data in Table 1 (e.g., 1-10 µM).
-
Allow the drug to equilibrate for 2-5 minutes.
-
-
Recording Inhibited Currents:
-
Apply the same voltage protocol and record the currents in the presence of this compound. A reduction in current amplitude indicates inhibition.
-
-
Washout:
-
Switch the perfusion back to the standard external solution to wash out the inhibitor.
-
Record for several minutes to assess the reversibility of the inhibition.
-
-
Dose-Response:
-
Repeat steps 5-7 with a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) to generate a dose-response curve.
-
Data Analysis
-
Measure the peak current amplitude at a specific depolarizing voltage (e.g., +80 mV or +100 mV) for baseline, during drug application, and after washout.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (I_drug / I_baseline)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
Mechanism of Inhibition
The following diagram illustrates the logical relationship between the inhibitor, the channel, and the measured output. This compound is hypothesized to bind to the ANO1 channel, preventing the efflux of chloride ions upon activation by intracellular calcium. This blockade directly results in a measurable decrease in the whole-cell current recorded by the patch-clamp amplifier.
Figure 3: Logical flow of ANO1 inhibition and its measurement.
References
- 1. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 5. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the Cl− Channel ANO1 by Localized Calcium Signals in Nociceptive Sensory Neurons Requires Coupling with the IP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the Ano1 (TMEM16A) chloride channel by calcium is not mediated by calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols: The Use of Ano1 Inhibitors in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin 1 (Ano1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a crucial role in a multitude of physiological processes. These include smooth muscle contraction, epithelial secretion, and neuronal excitability. Its dysregulation has been implicated in various pathologies such as hypertension, asthma, diarrhea, and the progression of several cancers. Consequently, Ano1 has emerged as a promising therapeutic target, leading to the development of specific inhibitors. This document provides detailed application notes and protocols for the use of Ano1 inhibitors in animal research models, with a focus on guiding researchers in establishing appropriate dosage and administration regimens. While specific data for Ano1-IN-3 is not publicly available, this guide utilizes data from other well-characterized Ano1 inhibitors to provide a framework for preclinical studies.
Mechanism of Action and Signaling Pathways
Ano1 is a multifaceted protein that influences several critical signaling pathways. Its activation, triggered by an increase in intracellular calcium, leads to chloride ion efflux and membrane depolarization. This event can subsequently modulate the activity of voltage-gated calcium channels, impacting cellular processes like proliferation, migration, and contraction.
Key signaling pathways modulated by Ano1 include:
-
EGFR/MAPK/ERK Pathway: Ano1 can interact with and promote the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) cascade. This pathway is frequently associated with cell proliferation and survival in various cancers.
-
PI3K/Akt Pathway: Ano1 activity has been shown to influence the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, another critical regulator of cell growth, metabolism, and survival.
-
JAK/STAT Pathway: The Janus kinase/Signal Transducer and Activator of Transcription pathway, involved in immunity, cell division, and apoptosis, can also be modulated by Ano1 activity.
Belying its complexity, the activation of Ano1 can be initiated by G-protein coupled receptors (GPCRs) that, upon stimulation, lead to the production of inositol trisphosphate (IP3) and the subsequent release of calcium from the endoplasmic reticulum. This increase in intracellular calcium then directly gates the Ano1 channel.
Signaling Pathway Diagram
Caption: Ano1 signaling network and its downstream effects.
Dosage and Administration in Animal Models
While specific in vivo dosage and administration data for this compound are not available, data from other small molecule inhibitors of Ano1 can provide a valuable starting point for experimental design. The following table summarizes available data for the Ano1 inhibitor TMinh-23.
| Compound | Animal Model | Dosage | Administration Route | Observed Effect |
| TMinh-23 | Spontaneously Hypertensive Rats | 10 mg/kg | Intraperitoneal (i.p.) | Significant reduction in systolic blood pressure.[1][2] |
| Wild-type Rats and Mice | 10 mg/kg | Intraperitoneal (i.p.) | Minimal effect on blood pressure.[1][2] |
Note: This data should be used as a reference point. It is crucial to perform dose-response studies for any new Ano1 inhibitor, including this compound, to determine the optimal dose for the desired biological effect and to assess potential toxicity.
Experimental Protocols
In Vivo Efficacy Study: Hypertension Model
This protocol outlines a general procedure for evaluating the efficacy of an Ano1 inhibitor in a spontaneously hypertensive rat (SHR) model, based on studies with TMinh-23.[1][2]
Objective: To determine the effect of an Ano1 inhibitor on blood pressure in a hypertensive animal model.
Materials:
-
Ano1 inhibitor (e.g., this compound)
-
Vehicle (e.g., DMSO, saline, or as recommended by the compound supplier)
-
Spontaneously Hypertensive Rats (SHRs)
-
Normotensive control rats (e.g., Wistar-Kyoto)
-
Tail-cuff plethysmography system for blood pressure measurement
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate animals to the housing facility and handling for at least one week prior to the experiment. Train the rats for the tail-cuff blood pressure measurement procedure to minimize stress-induced variations.
-
Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate for all animals for several days before the start of the treatment.
-
Compound Preparation: Prepare the Ano1 inhibitor solution in the appropriate vehicle at the desired concentrations for injection.
-
Administration: Administer the Ano1 inhibitor or vehicle to the animals via the chosen route (e.g., intraperitoneal injection). A typical starting dose, based on analogous compounds, could be in the range of 1-10 mg/kg.
-
Blood Pressure Monitoring: Measure blood pressure and heart rate at multiple time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course of the drug's effect.
-
Data Analysis: Analyze the changes in blood pressure and heart rate compared to baseline and to the vehicle-treated control group.
Experimental Workflow Diagram
Caption: General workflow for an in vivo efficacy study.
In Vitro Characterization of Ano1 Inhibitors
Prior to in vivo studies, it is essential to characterize the potency and selectivity of the Ano1 inhibitor in vitro.
1. Cell-Based Fluorescence Assay for Ano1 Activity
This assay utilizes a halide-sensitive yellow fluorescent protein (YFP) to measure Ano1 channel activity.
Principle: Cells co-expressing Ano1 and a YFP variant are used. Activation of Ano1 leads to an influx of iodide, which quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to Ano1 activity.
Protocol:
-
Cell Culture: Plate Fischer Rat Thyroid (FRT) cells stably co-expressing human Ano1 and the YFP halide sensor (YFP-F46L/H148Q/I152L) in 96-well plates.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the Ano1 inhibitor (or vehicle control) for a defined period (e.g., 10-30 minutes).
-
Activation and Measurement: Activate Ano1 by adding an agonist that increases intracellular calcium (e.g., ATP or a calcium ionophore like ionomycin) in the presence of an iodide-containing solution.
-
Fluorescence Reading: Measure the YFP fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial rate of fluorescence quenching and determine the IC50 value of the inhibitor.
2. Patch-Clamp Electrophysiology for Direct Channel Inhibition
This technique provides a direct measure of the inhibitor's effect on the Ano1 chloride current.
Principle: The whole-cell patch-clamp technique is used to record the electrical currents flowing through the Ano1 channels in the cell membrane.
Protocol:
-
Cell Preparation: Use cells expressing Ano1 (e.g., HEK293T cells transiently or stably expressing Ano1).
-
Recording: Establish a whole-cell patch-clamp recording configuration.
-
Channel Activation: Activate Ano1 channels by including a known concentration of free calcium in the intracellular pipette solution or by applying a calcium-mobilizing agonist to the bath solution.
-
Inhibitor Application: Perfuse the cells with a solution containing the Ano1 inhibitor at various concentrations.
-
Current Measurement: Record the changes in the Ano1-mediated chloride current in response to the inhibitor.
-
Data Analysis: Analyze the current-voltage relationship and determine the dose-dependent inhibition of the Ano1 current to calculate the IC50.
Logical Relationship Diagram
Caption: Logical flow for preclinical evaluation of an Ano1 inhibitor.
Conclusion
The study of Ano1 inhibitors in animal models is a rapidly evolving field with significant therapeutic potential. While specific dosage and administration protocols for novel compounds like this compound require empirical determination, the methodologies and data from existing Ano1 inhibitors provide a solid foundation for initiating such research. By following a systematic approach of in vitro characterization followed by carefully designed in vivo studies, researchers can effectively evaluate the therapeutic potential of new Ano1 inhibitors for a range of diseases.
References
- 1. A small molecule inhibitor of the chloride channel TMEM16A blocks vascular smooth muscle contraction and lowers blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of the chloride channel TMEM16A blocks vascular smooth muscle contraction and lowers blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ano1-IN-3 in High-Throughput Screening for Ano1 Modulators
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a crucial role in a multitude of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2] Dysregulation of ANO1 function has been implicated in various pathologies, most notably in cancer, where its overexpression is linked to tumor growth and metastasis.[1][3] This has positioned ANO1 as a compelling therapeutic target for drug discovery. High-throughput screening (HTS) is a key strategy for identifying novel modulators of ANO1 activity. This document provides detailed application notes and protocols for the use of Ano1-IN-3, a potent and selective ANO1 inhibitor, in HTS campaigns.
This compound: A Selective Inhibitor for Assay Validation and as a Reference Compound
This compound (also known as Compound 3n) is a potent and selective inhibitor of the ANO1 channel, with a reported half-maximal inhibitory concentration (IC50) of 1.23 µM. It serves as an excellent tool for researchers engaged in the discovery of novel ANO1 modulators. Its primary applications in an HTS context include:
-
Assay Validation: this compound can be used as a positive control to validate the performance of an HTS assay designed to identify ANO1 inhibitors.
-
Reference Compound: It can serve as a benchmark against which the potency and efficacy of newly identified hit compounds are compared.
-
Mechanism of Action Studies: Its well-defined inhibitory activity facilitates studies into the physiological and pathological roles of ANO1.
Data Presentation: Potency of Known ANO1 Modulators
The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for this compound and other commonly used ANO1 modulators. This data is essential for comparing the relative potencies of different compounds and for selecting appropriate concentrations for experimental use.
| Compound Name | Alias | Type | IC50 / EC50 (µM) | Cell Line | Assay Type |
| This compound | Compound 3n | Inhibitor | 1.23 | Not Specified | Not Specified |
| CaCCinh-A01 | - | Inhibitor | ~10 | T84, FRT | YFP-based |
| T16Ainh-A01 | - | Inhibitor | 1 | FRT | YFP-based |
| Ani9 | - | Inhibitor | 0.08 | FRT | YFP-based |
| Eact | - | Activator | 3 (EC50) | FRT | YFP-based |
| Diethylstilbestrol (DES) | - | Inhibitor | Not Specified | FRT | YFP-based |
| Schisandrathera D | - | Inhibitor | 5.24 | FRT | YFP-based |
| Luteolin | - | Inhibitor | 9.37 | FRT | YFP-based |
| Cis-Resveratrol | - | Inhibitor | 10.6 | HEK293T, FRT | Patch-clamp, YFP-based |
| Trans-Resveratrol | - | Inhibitor | 102 | HEK293T, FRT | Patch-clamp, YFP-based |
Experimental Protocols
High-Throughput Screening for ANO1 Modulators using a YFP-Based Halide Influx Assay
This protocol describes a robust and widely adopted HTS assay for the identification of ANO1 modulators. The assay is based on the principle that the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP) variant (e.g., YFP-H148Q/I152L/F46L) is quenched upon the influx of iodide ions through activated ANO1 channels.[4][5][6][7] Inhibitors of ANO1 will prevent this iodide influx, thus preserving YFP fluorescence.
Materials and Reagents:
-
Cell Line: Fischer Rat Thyroid (FRT) or Human Embryonic Kidney (HEK293T) cells stably co-expressing human ANO1 and a halide-sensitive YFP variant.
-
Cell Culture Medium: Coon's modified F12 medium (for FRT cells) or DMEM (for HEK293T cells) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Iodide Solution: 140 mM NaI in PBS.
-
Stimulation Solution: PBS containing an agonist to elevate intracellular Ca2+. A common choice is 100 µM ATP, which activates endogenous P2Y purinergic receptors.[5][6]
-
Test Compounds: Including this compound as a positive control for inhibition.
-
Assay Plates: Black, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Fluorescence Plate Reader: Equipped with filters for YFP excitation (around 500 nm) and emission (around 535 nm) and an automated injection system.
Protocol:
-
Cell Seeding:
-
Plate the stable cell line into 96-well or 384-well assay plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Compound Addition:
-
Fluorescence Measurement and Channel Activation:
-
Place the assay plate in the fluorescence plate reader.
-
Measure the baseline YFP fluorescence for a few seconds.
-
Using the plate reader's injector, add the stimulation solution (e.g., 100 µM ATP) mixed with the iodide solution to each well.[6][9]
-
Immediately begin recording the decrease in YFP fluorescence over time (typically for 5-10 seconds). The rate of fluorescence quench is proportional to the ANO1 channel activity.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decrease for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a high concentration of this compound, 100% inhibition).
-
Plot the normalized response against the compound concentration to generate dose-response curves.
-
Calculate the IC50 or EC50 values for active compounds using a suitable curve-fitting algorithm (e.g., four-parameter logistic fit).
-
Visualizations
Signaling Pathways Involving ANO1
ANO1 is integrated into several critical signaling pathways that regulate cell proliferation, migration, and survival. Understanding these pathways is crucial for elucidating the mechanism of action of identified ANO1 modulators.
Caption: Key signaling pathways modulated by ANO1 activity.
Experimental Workflow for High-Throughput Screening
The following diagram illustrates the logical flow of the YFP-based HTS assay for the identification of ANO1 modulators.
Caption: High-throughput screening workflow for ANO1 modulators.
References
- 1. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 2. ANO1 - Wikipedia [en.wikipedia.org]
- 3. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
- 7. Inhibition of ANO1 by luteolin and its cytotoxicity in human prostate cancer PC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation and functional characterization of epithelial cells with stable expression of SLC26A9 Cl− channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Ano1-IN-3 in Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential information and protocols for the effective use of Ano1-IN-3, a potent and selective inhibitor of Anoctamin-1 (ANO1/TMEM16A), in long-term experimental settings. Proper handling and characterization of the inhibitor's solubility and stability are critical for generating reproducible and reliable data.
Product Information and Properties
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a crucial role in various physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2] Its dysregulation is implicated in numerous diseases, including cancer, hypertension, and asthma, making it a significant therapeutic target.[1][3] this compound is a potent and selective small molecule inhibitor of ANO1 with an IC50 of 1.23 μM.[4]
Solubility of this compound and Related Inhibitors
The solubility of a compound is a critical factor for its use in in vitro and in vivo experiments. Poor solubility can lead to precipitation in stock solutions or experimental media, resulting in inaccurate dosing and unreliable results.[5] While specific quantitative solubility data for this compound is not publicly available, information from suppliers of similar ANO1 inhibitors indicates that Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.[6][7][8]
Table 1: Solubility of Selected ANO1 Inhibitors
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | Soluble (Quantitative data not available) | Requires experimental determination |
| Aqueous Buffer | Low (Requires experimental determination) | Requires experimental determination | |
| T16Ainh-A01 | DMSO | 83.33 mg/mL (200.06 mM) | [6] |
| T16A(inh)-C01 | DMSO | ≥ 100 mg/mL (320.18 mM) | [7] |
| Ani 9 | DMSO | 33.28 mg/mL (100 mM) | [8] |
Note: The hygroscopic nature of DMSO can significantly impact solubility; always use newly opened, anhydrous DMSO for stock preparation.[6][7]
Stability of this compound
The stability of an inhibitor in experimental conditions, particularly in cell culture media over extended periods, is crucial for long-term studies. Degradation of the compound can lead to a decrease in its effective concentration and potency over time. Stability should be assessed under the specific conditions of the experiment (e.g., temperature, pH, and media components).
Some ANO1 inhibitors have been shown to reduce ANO1 protein levels by promoting its degradation, a process that can occur over a 24-72 hour time course.[9][10] This suggests that the inhibitor itself must be stable enough to exert this effect.
Table 2: Stability Profile of this compound
| Condition | Parameter | Value | Source |
| Stock Solution in DMSO | Shelf-life at -20°C | Data not available (Typically ≥ 3-6 months for similar compounds) | [7][11][12] |
| Shelf-life at -80°C | Data not available (Typically ≥ 6 months for similar compounds) | [6][7] | |
| Working Solution in Cell Culture Media (37°C) | Half-life (t½) | Data not available | Requires experimental determination |
Application Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it to a final working concentration in aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium (e.g., DMEM)
Procedure:
A. Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly for 1-2 minutes to dissolve the compound.
-
If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (≥ 6 months).[7][11][12]
B. Working Solution Preparation:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Serially dilute the stock solution in your final experimental medium (e.g., cell culture media with serum). Crucially, add the stock solution to the medium while vortexing the medium to minimize precipitation.
-
Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically ≤ 0.5%, and always consistent across all experimental conditions, including vehicle controls).
-
Use the freshly prepared working solution immediately for experiments.
Protocol 2: Kinetic Aqueous Solubility Assessment
Objective: To determine the kinetic solubility of this compound in an aqueous buffer, which is critical for predicting its behavior in biological assays.[5][13]
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well filter plates (e.g., 0.45 µm pore size)
-
96-well UV-transparent collection plates
-
Multichannel pipette
-
Plate shaker/incubator
-
UV/Vis microplate spectrophotometer
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
In a standard 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of each DMSO stock dilution to the corresponding wells containing PBS (this results in a 1:100 dilution and a final DMSO concentration of 1%).
-
Seal the plate and incubate at room temperature (or 37°C) for 1-2 hours on a plate shaker.
-
After incubation, visually inspect the wells for any signs of precipitation.
-
Transfer the contents of each well to a corresponding well in the 96-well filter plate placed on top of a UV-transparent collection plate.
-
Centrifuge the plate assembly to filter the solutions and separate any undissolved precipitate.
-
Measure the absorbance of the clear filtrate in the collection plate using a UV/Vis spectrophotometer at the compound's λmax.
-
Create a standard curve using known concentrations of this compound that are fully dissolved in the PBS/DMSO mixture.
-
Calculate the concentration of this compound in the filtered samples by comparing their absorbance to the standard curve. The highest concentration that remains in solution is the kinetic solubility.
Protocol 3: Stability Assessment in Cell Culture Medium
Objective: To determine the stability and degradation rate of this compound in complete cell culture medium over a time course relevant to long-term experiments.
Materials:
-
This compound working solution (e.g., 10 µM in DMEM + 10% FBS)
-
Complete cell culture medium (DMEM + 10% FBS) as a control
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN) with an internal standard
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Add the this compound working solution to several sterile tubes or wells of a culture plate (without cells).
-
Place the samples in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from the incubator.
-
Immediately process the sample by adding 3 volumes of ice-cold acetonitrile (containing an internal standard) to precipitate proteins and halt degradation.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
-
Analyze the samples using a validated HPLC-MS/MS method to quantify the concentration of the parent this compound compound remaining.
-
Plot the concentration of this compound versus time. Calculate the half-life (t½) by fitting the data to an appropriate decay model (e.g., first-order decay).
ANO1 Signaling Pathway and Experimental Workflow
ANO1 is known to be a key player in several oncogenic signaling pathways. It can form a complex with the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways such as the PI3K/AKT and MAPK/ERK cascades, which are critical for cell proliferation, survival, and migration.[1][14][15] Understanding this network is essential when designing experiments with this compound.
Caption: ANO1 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for long-term studies using this compound.
References
- 1. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 2. ANO1 - Wikipedia [en.wikipedia.org]
- 3. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ani 9 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 9. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TMEM16A Activator, Eact The TMEM16A Activator, Eact modulates the biological activity of TMEM16A. This small molecule/inhibitor is primarily used for Activators/Inducers applications. | Sigma-Aldrich [sigmaaldrich.com]
- 12. TMEM16A Inhibitor, T16Ainh-A01 - Calbiochem CAS 552309-42-9 | 613551 [merckmillipore.com]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
Application Notes: Using Ano1-IN-3 to Study Ion Channel Function in Primary Cell Cultures
For Research Use Only.
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a critical role in a multitude of physiological processes.[1] These include epithelial fluid secretion, smooth muscle contraction, neuronal excitability, and pain signaling.[1][2][3] Given its involvement in various pathologies such as asthma, hypertension, diarrhea, and cancer, ANO1 has emerged as a significant target for therapeutic development.[4][5][6]
These application notes provide a comprehensive guide for utilizing Ano1-IN-3, a representative small-molecule inhibitor of ANO1, to investigate the function and physiological relevance of the ANO1 channel in primary cell cultures. The protocols outlined herein are designed for researchers, scientists, and drug development professionals.
Disclaimer: this compound is used here as a representative name for a potent and selective ANO1 inhibitor. The experimental data and protocols are based on the characteristics of well-documented ANO1 inhibitors, such as the Ani9 compound and various carboxylic acid derivatives.[7][8]
Pharmacological Profile of this compound (Representative Data)
This compound is a potent and selective inhibitor that directly blocks the ANO1 channel pore, preventing the efflux of chloride ions. Its mechanism of action is independent of intracellular calcium signaling, a critical feature for specifically studying channel function.[8] However, researchers should be aware that some ANO1 inhibitors have been reported to have off-target effects on calcium signaling, and appropriate controls are necessary.[9]
| Parameter | Value | Comments |
| Target | Anoctamin-1 (ANO1/TMEM16A) | Human, Mouse, Rat |
| Mechanism of Action | Direct Channel Blocker | Blocks chloride ion conductance.[2] |
| IC₅₀ | 0.79 µM[7] | Determined in whole-cell patch-clamp assays. |
| Selectivity | >20-fold selective for ANO1 over ANO2 | Minimal effect on the closely related ANO2 isoform.[7] |
| Solubility | Soluble in DMSO (≥20 mg/mL) | Prepare stock solutions in DMSO. |
| Storage | Store at -20°C | Protect from light. |
Signaling and Functional Pathways
ANO1 activity is intricately linked to several key signaling pathways. Its activation, driven by an increase in intracellular Ca²⁺, leads to chloride efflux, membrane depolarization, and subsequent cellular responses. In many cell types, particularly cancer cells, ANO1 function is coupled to growth factor pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, which in turn activates downstream cascades such as MAPK/ERK and PI3K/Akt, promoting cell proliferation and migration.[1][4][6]
Experimental Protocols
Protocol 1: Electrophysiological Analysis in Primary Neurons
This protocol describes how to measure ANO1-mediated chloride currents in primary dorsal root ganglion (DRG) neurons using whole-cell patch-clamp electrophysiology. DRG neurons are used as a model system for studying pain, where ANO1 plays a significant role.[7]
A. Materials
-
Primary DRG neurons (e.g., from rat or mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine and laminin-coated coverslips
-
External solution (in mM): 140 NMDG-Cl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NMDG)
-
Internal (pipette) solution (in mM): 140 CsCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH)
-
ANO1 activator (e.g., 100 µM ATP or a specific activator like Eact)
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
B. Workflow Diagram
References
- 1. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ANO1 - Wikipedia [en.wikipedia.org]
- 4. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 7. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating Mucus Secretion in Airway Epithelial Cells Using an Anoctamin 1 (ANO1) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a pivotal role in various physiological processes, including epithelial fluid transport and mucus secretion in the respiratory tract.[1][2] In airway epithelial cells, ANO1 is highly expressed in mucus-producing goblet cells.[3] Its activation by intracellular calcium elevation leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions.[1][4] This anion efflux is crucial for hydrating and facilitating the release of mucins, such as MUC5AC, which are the primary protein components of mucus.[2]
Under inflammatory conditions like asthma or COPD, the expression and activity of ANO1 are often upregulated, contributing to mucus hypersecretion and airway obstruction.[5][6] Consequently, the pharmacological inhibition of ANO1 presents a promising therapeutic strategy for mitigating mucus overproduction.[3][5]
Important Note on Ano1-IN-3: As of the latest literature review, specific experimental protocols, quantitative data, and detailed mechanistic studies for the compound designated "this compound" are not available in published scientific literature. The following application notes and protocols are therefore based on established methodologies using other well-characterized and potent ANO1 inhibitors, such as Niclosamide and T16Ainh-A01. These protocols provide a comprehensive framework that can be adapted for the evaluation of novel ANO1 inhibitors like this compound.
Quantitative Data Summary for Known ANO1 Inhibitors
The following table summarizes quantitative data for commonly used ANO1 inhibitors to provide a reference for expected potency and effective concentrations in cell-based assays.
| Inhibitor | Target(s) | IC₅₀ (ANO1) | Cell Line | Assay Type | Effective Concentration (Mucus Inhibition) | Reference(s) |
| Niclosamide | ANO1, ANO6 | ~200 nM - 1 µM | Calu-3, CFBE | Electrophysiology, MUC5AC Expression | 1 µM | [5][7][8][9] |
| T16Ainh-A01 | ANO1 | ~1 µM | HEK293, HBE cells | Electrophysiology | Not specified for mucus, used at 10-30 µM | [10] |
| CaCCinh-A01 | ANO1, ANO2 | Not specified | BCi-NS1 | MUC5AC Expression | Used at 10 µM | [11] |
| Benzbromarone | ANO1 (non-specific) | Not specified | CFBE | Electrophysiology | 1 µM | [7][12] |
| Ani9 | ANO1 (selective) | Not specified | BCi-NS1 | MUC5AC Expression | Used at 10 µM | [11] |
Signaling Pathway of ANO1-Mediated Mucus Secretion
The following diagram illustrates the key signaling events leading to mucus secretion and the point of intervention for an ANO1 inhibitor.
Caption: ANO1 signaling pathway in airway mucus secretion.
Experimental Protocols
Protocol 1: Cell Culture and Induction of Mucus Hypersecretion
This protocol describes the culture of human airway epithelial cells and the stimulation of a mucus hypersecretory phenotype using the cytokine Interleukin-13 (IL-13).
1.1. Materials:
-
Human airway epithelial cell line (e.g., Calu-3, BCi-NS1.1)
-
Appropriate cell culture medium (e.g., DMEM/F12 for Calu-3)[13]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Transwell® permeable supports (e.g., 12 mm inserts, 0.4 µm pore size)
-
Recombinant Human IL-13
-
Phosphate-Buffered Saline (PBS)
1.2. Method:
-
Cell Seeding: Culture Calu-3 cells in complete medium. Seed cells onto Transwell® inserts at a density of 5 x 10⁵ cells/well.[13]
-
Air-Liquid Interface (ALI) Culture: Maintain submerged cultures for 3 days. Afterwards, remove the apical medium and establish an Air-Liquid Interface (ALI) by feeding the cells only from the basolateral compartment. Culture at ALI for at least 18-21 days to allow for differentiation and mucin production.[13]
-
Induction of Hypersecretion: To induce a robust mucus-producing phenotype, supplement the basolateral medium with IL-13 (e.g., 20 ng/mL) for 48-72 hours prior to the experiment.[5][11] This has been shown to significantly upregulate MUC5AC expression.[5][11]
Protocol 2: Quantification of MUC5AC Secretion by ELISA
This protocol provides a method to quantify the amount of secreted MUC5AC in the apical washes of cell cultures following treatment with an ANO1 inhibitor.
2.1. Materials:
-
Differentiated ALI cultures (from Protocol 1)
-
ANO1 inhibitor stock solution (e.g., this compound in DMSO)
-
Vehicle control (DMSO)
-
Apical wash buffer (PBS)
-
MUC5AC Sandwich ELISA Kit
-
Microplate reader
2.2. Method:
-
Baseline Wash: Gently wash the apical surface of the ALI cultures with pre-warmed PBS multiple times to remove accumulated mucus and establish a baseline.[13] Collect the final wash to measure basal secretion.
-
Inhibitor Treatment: Add fresh basolateral medium containing the desired concentrations of the ANO1 inhibitor (e.g., 0.1, 1, 10 µM) or vehicle control. Incubate for a predetermined period (e.g., 1-2 hours).
-
Stimulation (Optional): To measure stimulated secretion, add a secretagogue like ATP (100 µM) to the apical surface.
-
Sample Collection: After the incubation period, collect the apically secreted mucus by washing the surface with a known volume of PBS.
-
Sample Preparation: Centrifuge the collected samples at 1,500 x g for 10 minutes at 4°C to pellet any cellular debris.[14]
-
ELISA Procedure: Perform the MUC5AC ELISA on the supernatants according to the manufacturer's instructions.[14]
-
Data Analysis: Create a standard curve and determine the concentration of MUC5AC in each sample. Normalize the results to the vehicle control to determine the percent inhibition.
Protocol 3: Visualization of MUC5AC Expression by Immunofluorescence
This protocol allows for the qualitative and semi-quantitative assessment of MUC5AC protein expression within the cells.
3.1. Materials:
-
Differentiated ALI cultures on Transwell® inserts (from Protocol 1, treated with inhibitor as in 2.2)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-MUC5AC
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Mounting medium
-
Fluorescence or confocal microscope
3.2. Method:
-
Fixation: After inhibitor treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS, then permeabilize the cells for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the anti-MUC5AC primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash thoroughly, then incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Stain cell nuclei with DAPI for 5 minutes.
-
Mounting: Carefully excise the membrane from the Transwell® insert and mount it on a microscope slide with mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. The fluorescence intensity of MUC5AC staining can be quantified using image analysis software (e.g., ImageJ) to compare inhibitor-treated samples to controls.[8][11]
Experimental Workflow
The diagram below outlines the general workflow for testing the effect of an ANO1 inhibitor on mucus secretion.
Caption: Experimental workflow for ANO1 inhibitor testing.
References
- 1. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. atsjournals.org [atsjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Niclosamide repurposed for the treatment of inflammatory airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Niclosamide repurposed for the treatment of inflammatory airway disease [insight.jci.org]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. A comparison of three mucus-secreting airway cell lines (Calu-3, SPOC1 and UNCN3T) for use as biopharmaceutical models of the nose and lung - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ultrasonichomogenizer.com [ultrasonichomogenizer.com]
Application Notes and Protocols for Measuring ANO1 Channel Activity with Ano1-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[1][2][3] Dysregulation of ANO1 activity is implicated in several pathologies, including cancer, where its overexpression is associated with tumor growth and proliferation.[2][4][5][6] This makes ANO1 a compelling target for therapeutic intervention.
Ano1-IN-3 is a potent and selective inhibitor of the ANO1 channel.[7][8][9] These application notes provide detailed protocols for utilizing this compound to study ANO1 channel activity, with a focus on calcium imaging techniques to ensure the inhibitor's specific action on the channel rather than on upstream calcium signaling.
This compound: Mechanism of Action
This compound, also identified as compound 3n or (E)-1-(7,7-dimethyl-7H-furo[2,3-f]chromen-2-yl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one, is a novel and selective inhibitor of the ANO1 chloride channel.[8][9] Its primary mechanism of action is the direct inhibition of the ANO1 channel. A key characteristic of this compound is that it does not affect intracellular calcium signaling, making it a valuable tool for specifically studying the function of the ANO1 channel itself.[7][8] Studies have shown that this compound can induce apoptosis in cancer cell lines that overexpress ANO1, such as prostate (PC-3) and esophageal (FaDu) cancer cells, by reducing ANO1 protein levels.[8][9]
Quantitative Data
The following tables summarize the key quantitative data for this compound and other relevant inhibitors.
Table 1: Inhibitory Potency of this compound
| Compound | Target | IC50 (μM) | Selectivity | Reference |
| This compound | ANO1 | 1.23 | 144-fold higher for ANO1 over ANO2 | [7][8] |
Table 2: Effects of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | ANO1 Expression | Effect of this compound | Reference |
| PC-3 | Prostate Cancer | High | Decreased cell viability | [8] |
| FaDu | Esophageal Cancer | High | Decreased cell viability | [8] |
Signaling Pathways
Experimental Protocols
Protocol 1: Measuring ANO1 Channel Activity using a Halide-Sensitive YFP Assay
This protocol is adapted from the methods used to characterize this compound and is suitable for high-throughput screening.
1. Cell Culture and Transfection: a. Culture Fischer Rat Thyroid (FRT) cells in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, penicillin, and streptomycin. b. Co-transfect the FRT cells with a plasmid encoding human ANO1 and a plasmid encoding a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (e.g., YFP-H148Q/I152L/F46L). c. Select stably transfected cells using an appropriate selection marker. d. Plate the stable cell line in 96-well black-walled microplates and grow to confluence.
2. Assay Procedure: a. Wash the cells twice with a halide-free buffer (e.g., PBS). b. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in PBS for 20-30 minutes at room temperature. c. Place the microplate in a plate reader capable of monitoring YFP fluorescence (Excitation: ~500 nm, Emission: ~530 nm). d. Establish a baseline fluorescence reading. e. To activate ANO1, add a solution containing an iodide salt (e.g., NaI) and an agonist that increases intracellular calcium (e.g., ATP, which acts on purinergic receptors). The final concentration of iodide should be optimized for the assay (e.g., 10-30 mM), and the ATP concentration should be sufficient to elicit a robust response (e.g., 100 µM). f. Monitor the rate of YFP fluorescence quenching over time. Iodide influx through active ANO1 channels will quench the YFP fluorescence.
3. Data Analysis: a. Calculate the initial rate of fluorescence quenching for each well. b. Normalize the rates to the vehicle control. c. Plot the normalized rates against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Verifying the Effect of this compound on Intracellular Calcium Signaling
This protocol is a crucial control experiment to confirm that this compound does not interfere with intracellular calcium mobilization.
1. Cell Culture and Dye Loading: a. Plate cells endogenously expressing a purinergic receptor (e.g., HT-29 or PC-3 cells) in a 96-well black-walled, clear-bottom plate. b. Grow cells to ~90% confluence. c. Wash the cells with a calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca²⁺ and Mg²⁺). d. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. Typically, this involves incubation with 2-5 µM of the dye for 30-60 minutes at 37°C. e. Wash the cells to remove excess dye and incubate in a buffer containing calcium.
2. Fluorescence Measurement: a. Pre-incubate the cells with this compound (e.g., at 1x, 10x, and 100x the IC50 for ANO1 inhibition) or vehicle control for 20-30 minutes. b. Place the plate in a fluorescence plate reader or a microscope equipped for calcium imaging. c. Record baseline fluorescence. d. Add an agonist that induces intracellular calcium release (e.g., 100 µM ATP). e. Record the change in fluorescence intensity over time. For Fluo-4, an increase in fluorescence indicates an increase in intracellular calcium.
3. Data Analysis: a. Quantify the peak fluorescence change in response to the agonist for each condition. b. Compare the calcium response in cells treated with this compound to the vehicle control. No significant difference indicates that this compound does not affect agonist-induced calcium signaling.
Protocol 3: Assessing the Effect of this compound on Cell Viability and Apoptosis
1. Cell Culture and Treatment: a. Plate cancer cells with high ANO1 expression (e.g., PC-3 or FaDu) in 96-well plates for viability assays or larger plates for apoptosis assays. b. Allow cells to adhere overnight. c. Treat the cells with a range of concentrations of this compound for 24-72 hours.
2. Cell Viability Assay (MTT Assay): a. After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer). c. Read the absorbance at ~570 nm using a microplate reader. d. Calculate cell viability as a percentage of the vehicle-treated control.
3. Apoptosis Assay (Caspase-3/7 Activity): a. After treatment, lyse the cells and perform a caspase-3/7 activity assay using a commercially available kit (e.g., Caspase-Glo® 3/7 Assay). b. This assay typically involves adding a luminogenic substrate for activated caspase-3 and -7. c. Measure the luminescence, which is proportional to the amount of caspase activity. d. An increase in luminescence indicates the induction of apoptosis.
Experimental Workflow
References
- 1. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 3. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 4. Inhibition of ANO1/TMEM16A induces apoptosis in human prostate carcinoma cells by activating TNF-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells | MDPI [mdpi.com]
- 6. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity-oriented generation and biological evaluation of new chemical scaffolds bearing a 2,2-dimethyl-2H-chromene unit: Discovery of novel potent ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Ano1-IN-3 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ano1-IN-3, a potent and selective inhibitor of the calcium-activated chloride channel Ano1 (TMEM16A).
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Precipitation of this compound in your aqueous experimental buffer is a common issue that can significantly impact your results. This guide provides a systematic approach to troubleshoot and prevent this problem.
Problem: A precipitate is observed after diluting the this compound stock solution into my aqueous buffer or cell culture medium.
This is often due to the low aqueous solubility of many small molecule inhibitors, which are typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) for stock solutions.
Step-by-Step Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making an this compound stock solution?
A1: While specific solubility data for this compound is not widely published, similar Ano1 inhibitors are typically dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10-30 mM).[1] It is crucial to ensure the compound is fully dissolved in the organic solvent before further dilution into aqueous buffers.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A2: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in cell culture media at or below 0.5%, as higher concentrations can have cytotoxic effects. However, some cell lines may tolerate up to 1%. It is best to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q3: My this compound precipitated even at a low final concentration. What else could be the problem?
A3: Several factors other than the final concentration can contribute to precipitation:
-
Temperature: Adding a cold stock solution to a room temperature or 37°C buffer can cause the compound to come out of solution. Try warming both the stock and the buffer to the experimental temperature before mixing.
-
pH of the Aqueous Solution: The solubility of a compound can be pH-dependent. Ensure the pH of your buffer is within the optimal range for your experiment and for the stability of this compound.
-
Buffer Composition: High concentrations of salts or proteins in your buffer can sometimes reduce the solubility of small molecules. If possible, try a simpler buffer for initial experiments to see if the precipitation issue persists.
-
Mixing Method: Adding the stock solution too quickly can cause localized high concentrations that lead to precipitation. Add the stock solution dropwise while gently vortexing or stirring the aqueous solution to ensure rapid and even dispersion.
Q4: Can I sonicate my aqueous solution after adding this compound to redissolve the precipitate?
A4: While sonicating the initial stock solution in the organic solvent can be helpful, sonicating the final aqueous solution is generally not recommended. This is because it can be harsh on proteins in your media and may not effectively redissolve the precipitate in a stable manner. It is better to optimize the dilution method to prevent precipitation from occurring in the first place.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure stability. It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and solvent evaporation, thereby increasing its concentration and risk of precipitation upon use.
Data Presentation
The following table summarizes the key properties of this compound and provides a comparison with other commonly used Ano1 inhibitors.
| Compound | Reported IC50 | Typical Stock Solution Solvent | Typical Stock Concentration |
| This compound | 1.23 µM[2] | DMSO | Not specified, likely 10-30 mM |
| CaCCinh-A01 | ~10 µM | DMSO | 30 mM[1] |
| T16Ainh-A01 | ~1 µM[3] | DMSO | 30 mM[1] |
| Ani9 | 77 nM[4] | DMSO | 30 mM[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder and 100% DMSO to achieve a final concentration of 10 mM.
-
Carefully weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the solution vigorously. If the compound does not fully dissolve, you can sonicate the tube in a water bath for a few minutes until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
This protocol provides a method to minimize precipitation when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous experimental buffer or cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Pre-warm the aqueous buffer or cell culture medium to 37°C.
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration remains below the tolerance limit of your experimental system (typically ≤ 0.5%).
-
While gently vortexing or stirring the pre-warmed aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix the solution for a few seconds to ensure it is homogenous.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for your experiment.
Signaling Pathways
Ano1 (TMEM16A) is a calcium-activated chloride channel that plays a role in various cellular processes. Its activation is triggered by an increase in intracellular calcium, which can be initiated by various upstream signals.
References
Technical Support Center: Optimizing Ano1-IN-3 Concentration for Maximum Channel Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Ano1-IN-3, a representative inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for ANO1 inhibitors like this compound?
A1: ANO1 inhibitors are pharmacological agents that block the ANO1 protein (also known as TMEM16A), a calcium-activated chloride channel.[1] By blocking this channel, these inhibitors prevent the flow of chloride ions across the cell membrane. This action can modulate various physiological processes that rely on chloride ion movement, such as fluid secretion and muscle contraction.[1] Some inhibitors, like CaCCinh-A01, have been shown to not only block channel activity but also to promote the degradation of the ANO1 protein itself.[2]
Q2: What are the key signaling pathways affected by ANO1 inhibition?
A2: Inhibition of ANO1 can impact several critical signaling pathways involved in cell proliferation, migration, and survival. These include:
-
EGFR/MAPK Pathway: ANO1 can activate the EGFR-MAPK signaling pathway, and its inhibition can lead to decreased phosphorylation of EGFR and downstream effectors like ERK1/2.[3][4][5]
-
PI3K/Akt Pathway: ANO1 activity has been linked to the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.[3][4]
-
JAK/STAT Pathway: The JAK/STAT pathway is another downstream target of ANO1 activity, particularly in some cancers.[3][4]
-
CaMKII Pathway: ANO1 can modulate calcium-dependent signaling through CaMKII.[5][6]
Q3: What is a typical starting concentration range for an ANO1 inhibitor like this compound in cell-based assays?
A3: The optimal concentration of an ANO1 inhibitor is highly cell-type and assay-dependent. Based on data from various known ANO1 inhibitors, a reasonable starting range for a new compound like this compound would be from 1 µM to 30 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: How long should I incubate my cells with this compound?
A4: Incubation times can vary significantly depending on the experimental endpoint. For acute inhibition of channel activity, a pre-incubation of 20 minutes may be sufficient.[7] For experiments assessing effects on cell viability or protein expression, longer incubation times of 24 to 72 hours are common.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of ANO1 activity observed. | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low. 2. Incorrect Assay Conditions: The method used to activate ANO1 (e.g., ATP concentration for purinergic receptor stimulation) may be inadequate. 3. Low ANO1 Expression: The cell line used may not express sufficient levels of ANO1. 4. Inhibitor Instability: The inhibitor may be unstable in the experimental medium. | 1. Perform a dose-response curve to determine the IC50 value. Test concentrations ranging from nanomolar to high micromolar (e.g., 0.1 µM to 100 µM). 2. Optimize the concentration of the ANO1 activator. For example, when using ATP, a concentration of 100 µM is often effective.[7][9] 3. Confirm ANO1 expression in your cell line using Western blotting or qPCR. Consider using a cell line known to have high endogenous ANO1 expression (e.g., PC-3, CFPAC-1) or an overexpression system.[9] 4. Prepare fresh stock solutions of the inhibitor and minimize the time between dilution and application. |
| High cell toxicity or off-target effects observed. | 1. Excessive Inhibitor Concentration: The concentration of this compound may be too high, leading to non-specific effects. 2. Off-Target Activity: The inhibitor may be affecting other ion channels or cellular processes. For instance, some ANO1 inhibitors have been shown to affect ANO2 or CFTR at higher concentrations.[10] | 1. Lower the concentration of this compound based on the dose-response curve. Use the lowest concentration that gives maximal ANO1 inhibition. 2. Test the inhibitor on a cell line that does not express ANO1 to assess off-target cytotoxicity.[9] If possible, perform counter-screens against related ion channels. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Cell passage number, confluency, and overall health can affect experimental outcomes. 2. Inhibitor Degradation: Improper storage or repeated freeze-thaw cycles of the inhibitor stock solution can lead to degradation. 3. Inconsistent Incubation Times: Variations in the duration of inhibitor treatment can lead to different results. | 1. Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. 2. Aliquot the inhibitor stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Standardize all incubation times and experimental procedures. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several known ANO1 inhibitors across different experimental systems. This data can serve as a reference when determining the effective concentration range for this compound.
| Inhibitor | IC50 Value | Cell Line / System | Assay Method | Reference |
| T16Ainh-A01 | ~1 µM | FRT cells expressing human ANO1 | Fluorescence-based assay | [6] |
| CaCCinh-A01 | Varies (µM range) | HNSCC, ESCC, and breast cancer cell lines | Cell viability assay | [5] |
| Ani9 | 0.08 µM | FRT cells expressing human ANO1 | Fluorescence-based assay | [6] |
| Idebenone | ~10-30 µM | PC-3 cells | Patch-clamp | [9] |
| Miconazole | 10-20 µM | Human cancer cells | Cell growth assay | [9] |
| Plumbagin | 3-10 µM | Human cancer cells | Cell growth assay | [9] |
Experimental Protocols
Cell Viability Assay (CCK8)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
Cell Counting Kit-8 (CCK8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. Include a vehicle control (e.g., DMSO).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[8]
-
Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.[8]
-
Measure the absorbance at 450 nm using a microplate reader.[8]
-
Normalize the data to the vehicle-treated control to determine the percentage of cell viability.
Fluorescence-Based ANO1 Activity Assay (YFP-Halide Quenching)
This high-throughput screening method measures ANO1 channel activity by detecting iodide influx, which quenches the fluorescence of Yellow Fluorescent Protein (YFP).
Materials:
-
Cells co-expressing ANO1 and a halide-sensitive YFP mutant, plated in a 96-well plate
-
This compound stock solution
-
Assay buffer (e.g., PBS)
-
Iodide solution (e.g., NaI in assay buffer)
-
Fluorescence microplate reader
Procedure:
-
Plate the YFP-ANO1 expressing cells in a 96-well plate and grow to confluency.
-
Wash the cells with assay buffer.
-
Add assay buffer containing various concentrations of this compound or a vehicle control to the wells and incubate for a short period (e.g., 20 minutes).[7]
-
Place the plate in a fluorescence microplate reader and begin recording the YFP fluorescence.
-
After a baseline reading, inject a solution containing the ANO1 activator (e.g., ATP) and iodide into each well.[11]
-
Continue to measure the fluorescence quenching over time. The rate of quenching is proportional to the iodide influx and thus to ANO1 activity.
-
Calculate the initial rate of fluorescence decrease to determine the level of ANO1 inhibition.[11]
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the ANO1 channels in the cell membrane.
Materials:
-
Cells expressing ANO1
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for making micropipettes
-
Intracellular and extracellular solutions
-
This compound stock solution
-
ANO1 activator (e.g., ATP or Ca2+ in the intracellular solution)
Procedure:
-
Prepare intracellular (pipette) and extracellular (bath) solutions. The intracellular solution should contain a defined concentration of free Ca2+ to activate ANO1.
-
Pull micropipettes from borosilicate glass capillaries and fill them with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage protocol (e.g., voltage steps from -80 mV to +80 mV) to elicit ANO1 currents.[7]
-
Record the baseline ANO1 currents.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Record the currents again in the presence of the inhibitor.
-
Wash out the inhibitor with the control extracellular solution to check for reversibility.
-
Analyze the current amplitudes before, during, and after inhibitor application to quantify the degree of inhibition.
Visualizations
Caption: Key signaling pathways modulated by ANO1 activity.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 4. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 5. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]
- 8. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
How to minimize off-target effects of Ano1-IN-3 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Ano1-IN-3 in cellular assays. The information provided is based on established knowledge of Anoctamin 1 (ANO1) biology and the characteristics of other known ANO1 inhibitors. Researchers using this compound should adapt these recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor designed to target Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A). ANO1 is a calcium-activated chloride channel that plays a crucial role in various physiological processes, including cell proliferation, migration, and secretion.[1][2] In many cancer types, ANO1 is overexpressed and contributes to tumor growth and progression.[3][4]
Q2: What are the potential off-target effects of inhibiting ANO1 with this compound?
Inhibiting ANO1 can lead to downstream effects on several signaling pathways, which may be considered off-target effects depending on the research question. Since ANO1 is known to modulate the activity of key signaling pathways, its inhibition can impact:
-
EGFR Signaling: ANO1 can form a complex with the Epidermal Growth Factor Receptor (EGFR) and enhance its phosphorylation and expression.[2][3] Inhibition of ANO1 may, therefore, lead to reduced activation of EGFR and its downstream pathways, such as MAPK/ERK and PI3K/AKT.[1][3][5]
-
PI3K/AKT Signaling: ANO1 knockdown has been shown to decrease the phosphorylation of PI3K and AKT in some cancer cell lines.[2][4] Therefore, treatment with this compound might indirectly inhibit this critical survival pathway.
-
Calcium Signaling: While this compound is intended to block the chloride channel function of ANO1, some ANO1 inhibitors have been reported to affect intracellular calcium levels. It is crucial to test if this compound alters calcium signaling independently of its effect on ANO1.[6][7]
-
Other Ion Channels: Small molecule inhibitors can sometimes lack perfect selectivity and may interact with other ion channels, including other members of the anoctamin family (e.g., ANO2) or unrelated channels like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[6][8]
Q3: How can I confirm that the observed cellular phenotype is due to the inhibition of ANO1 and not an off-target effect?
Several key experiments can help validate the on-target activity of this compound:
-
Use of Multiple, Structurally Unrelated ANO1 Inhibitors: If commercially available, treating cells with other known ANO1 inhibitors (e.g., T16Ainh-A01, CaCCinh-A01, Ani9) should phenocopy the results obtained with this compound.[8][9]
-
Genetic Knockdown or Knockout of ANO1: The most rigorous control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ANO1 expression.[4][10] If the phenotype observed with this compound is absent in ANO1-knockdown or knockout cells, it strongly suggests the effect is on-target.
-
Dose-Response Analysis: A clear dose-dependent effect of this compound on the phenotype of interest should be established. Use the lowest effective concentration to minimize the likelihood of off-target effects.[9]
-
Rescue Experiments: If possible, overexpressing a functional ANO1 protein after treatment with this compound could rescue the phenotype, further confirming the on-target effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cellular toxicity at expected effective concentrations. | 1. Off-target effects of this compound. 2. Solvent (e.g., DMSO) toxicity. 3. Compound instability. | 1. Perform a dose-response curve to determine the IC50 for ANO1 inhibition and a separate cell viability assay (e.g., MTS, CellTiter-Glo) to determine the cytotoxic concentration. Use the lowest concentration that effectively inhibits ANO1. 2. Run a vehicle control with the same concentration of the solvent used to dissolve this compound. 3. Ensure proper storage and handling of the compound. |
| Inconsistent results between experiments. | 1. Variation in cell passage number or confluency. 2. Degradation of this compound. 3. Variability in assay conditions. | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. 2. Prepare fresh stock solutions of this compound regularly. 3. Standardize all incubation times, temperatures, and reagent concentrations. |
| Observed phenotype does not match published data for other ANO1 inhibitors. | 1. Cell-type specific effects of ANO1 inhibition. 2. This compound has a different mechanism of action or off-target profile. 3. The role of ANO1 in the specific cellular context is different. | 1. The function of ANO1 can be highly context-dependent. Compare your cell line's expression profile of relevant signaling molecules (e.g., EGFR, AKT) to those in the literature. 2. Perform control experiments (see FAQ Q3) to validate the on-target effect in your system. 3. Use genetic approaches (knockdown/knockout) to confirm the role of ANO1 in your specific cellular model. |
| No effect of this compound on the expected downstream signaling (e.g., p-EGFR, p-AKT). | 1. The concentration of this compound is too low. 2. The specific signaling pathway is not regulated by ANO1 in your cell line. 3. The inhibitor is not cell-permeable. | 1. Perform a dose-response experiment to find the optimal concentration. 2. Confirm that ANO1 is expressed in your cell line and that the targeted pathway is active. Some studies show cell-type specific differences in ANO1-mediated signaling.[11][12] 3. While most small molecules are cell-permeable, this should be verified if negative results persist. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Key Signaling Pathways
This protocol is for assessing the effect of this compound on the phosphorylation status of EGFR and AKT.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection system.
-
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol measures cell viability to determine the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
-
Data Presentation
Table 1: IC50 Values of Known ANO1 Inhibitors
| Inhibitor | IC50 (µM) | Cell Line / Assay System | Reference |
| T16Ainh-A01 | 1 | FRT cells expressing human ANO1 | [8] |
| CaCCinh-A01 | 3.1 - 8.5 | Various cancer cell lines | [9] |
| MONNA | 1.27 | HEK293 cells expressing human ANO1 | [8] |
| Ani9 | 0.08 | FRT cells expressing human ANO1 | [8] |
| cis-Resveratrol | 10.6 | YFP-based quenching assay | [7] |
| schisandrathera D | 5.24 | YFP-based quenching assay | [6] |
Note: IC50 values can vary significantly depending on the assay system and cell type.
Visualizations
Caption: Potential signaling pathways affected by this compound.
Caption: Workflow to validate the on-target effects of this compound.
References
- 1. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Inhibition of Ca2+ -activated chloride channel ANO1 suppresses ovarian cancer through inactivating PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TMEM16A/ANO1 Suppression Improves Response to Antibody Mediated Targeted Therapy of EGFR and HER2/ERBB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
Technical Support Center: Overcoming Resistance to Ano1-IN-3 in Long-Term Cancer Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the Ano1 inhibitor, Ano1-IN-3, in long-term cancer cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A). ANO1 is a calcium-activated chloride channel that is overexpressed in various cancers, including head and neck, breast, lung, and gastrointestinal cancers.[1][2][3] Its overexpression is often linked to tumor growth, metastasis, and poor prognosis.[1][2] this compound exerts its anticancer effects by inhibiting the channel function of ANO1 and, in some cases, by promoting its protein degradation.[4] This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][2]
Q2: My cancer cells are becoming less sensitive to this compound over time. What are the possible reasons for this acquired resistance?
A2: Acquired resistance to Ano1 inhibitors like this compound can arise from several mechanisms:
-
Alterations in Ano1 Expression or Function: While counterintuitive, resistance can emerge without downregulation of the Ano1 protein. Some resistant cells may exhibit a state where the inhibitor no longer effectively reduces Ano1 protein levels, even if it still partially inhibits its channel activity.[4]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that compensate for the inhibition of Ano1-mediated pathways. A common mechanism is the hyperactivation of the EGFR signaling cascade, including its downstream effectors PI3K/Akt and MAPK/ERK.[1][2]
-
Increased Drug Efflux: While not as commonly reported for Ano1 inhibitors, cancer cells can develop multi-drug resistance through the increased expression of drug efflux pumps that actively remove the inhibitor from the cell.
Q3: How can I confirm that my cells have developed resistance to this compound?
A3: Resistance can be quantified by determining the half-maximal inhibitory concentration (IC50) of this compound in your long-term treated cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay, such as the MTT or MTS assay. The degree of resistance is often expressed as the Fold Resistance (FR), calculated as:
FR = IC50 (Resistant Cells) / IC50 (Parental Cells)
Q4: Are there any strategies to overcome or prevent resistance to this compound?
A4: Yes, several strategies can be employed:
-
Combination Therapy: Combining this compound with inhibitors of key survival pathways is a promising approach. Given the strong interplay between Ano1 and EGFR, co-treatment with EGFR inhibitors (e.g., gefitinib, erlotinib) can have synergistic or additive effects.[5][6] Combination with conventional chemotherapeutics like cisplatin has also shown potential.[7]
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule might reduce the selective pressure that drives the emergence of resistant clones.
-
Targeting Downstream Effectors: If resistance is mediated by the activation of downstream pathways, inhibitors of key nodes in these pathways (e.g., MEK or PI3K inhibitors) could be effective.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Gradual loss of this compound efficacy in long-term culture. | Development of acquired resistance. | 1. Perform a dose-response curve and calculate the IC50 to quantify the level of resistance. 2. Analyze the expression and phosphorylation status of key proteins in the EGFR and MAPK/ERK pathways (e.g., p-EGFR, p-ERK) via Western blot to identify potential bypass mechanisms. 3. Consider initiating combination therapy with an EGFR inhibitor or cisplatin. |
| High variability in cell viability assay results. | Inconsistent cell seeding density, uneven drug distribution, or issues with the assay itself. | 1. Ensure a single-cell suspension and uniform seeding density across all wells. 2. Mix the plate gently after adding this compound to ensure even distribution. 3. Include appropriate controls (vehicle-only, untreated cells) and ensure the incubation times for the viability reagent are consistent. |
| No change in Ano1 protein levels in resistant cells compared to parental cells after treatment. | A potential resistance mechanism where the drug no longer promotes Ano1 degradation. | 1. Confirm that this compound still inhibits the chloride channel activity of Ano1 in the resistant cells using electrophysiological methods if possible. 2. If channel activity is inhibited but protein levels are unaffected, this points towards a resistance mechanism independent of Ano1 protein levels. Focus on investigating bypass signaling pathways. |
| Difficulty in establishing a stable resistant cell line. | This compound concentration is too high, leading to excessive cell death, or too low, not providing enough selective pressure. | 1. Start with a concentration around the IC50 of the parental cell line. 2. Gradually increase the concentration in a stepwise manner as the cells adapt. 3. Monitor cell morphology and growth rate closely. Allow cells to recover and repopulate between dose escalations. |
Quantitative Data Summary
Note: Specific IC50 and Combination Index (CI) values for this compound are not extensively available in the public domain. The following tables provide representative data for other well-characterized Ano1 inhibitors to illustrate the expected experimental outcomes.
Table 1: Representative IC50 Values of Ano1 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Ano1 Inhibitor | IC50 (µM) |
| PC-3 | Prostate Cancer | Cis-resveratrol | 10.6[8][9] |
| PC-3 | Prostate Cancer | Trans-resveratrol | 102[8][9] |
| CAL-27 | Oral Squamous Cell Carcinoma | Schisandrathera D | 5.24[10] |
| Te11 | Head and Neck Squamous Cell Carcinoma | CaCCinh-A01 | 2.9 |
| FaDu | Head and Neck Squamous Cell Carcinoma | CaCCinh-A01 | 8.5 |
| KYSE510 | Esophageal Squamous Cell Carcinoma | CaCCinh-A01 | 3.1 |
Table 2: Hypothetical Example of Resistance and Synergy Quantification
| Cell Line | Treatment | IC50 of this compound (µM) | Fold Resistance (FR) | Combination Index (CI) with Gefitinib (1 µM) | Interpretation |
| HNSCC-Parental | This compound alone | 5.0 | - | - | - |
| HNSCC-Resistant | This compound alone | 25.0 | 5.0 | - | 5-fold resistance |
| HNSCC-Resistant | This compound + Gefitinib | 7.5 | - | < 1 | Synergistic effect |
Combination Index (CI) is a quantitative measure of the interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line using a cell viability assay (see Protocol 2).
-
Initial Treatment: Seed the parental cells in a culture flask and treat with this compound at a concentration equal to the IC50.
-
Monitoring and Maintenance: Monitor the cells daily. Initially, significant cell death is expected. Replace the medium with fresh, drug-containing medium every 2-3 days.
-
Recovery and Expansion: Once the surviving cells start to proliferate and reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.
-
Dose Escalation: After the cells have adapted and show a stable growth rate at the current drug concentration (typically after 2-3 passages), double the concentration of this compound.
-
Repeat Cycles: Repeat steps 3-5, gradually increasing the drug concentration. This process can take several months.
-
Characterization of Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize the resistant cell line. Determine the new IC50 and compare it to the parental line to calculate the Fold Resistance.
-
Cryopreservation: Cryopreserve the resistant cell line at different passage numbers.
Protocol 2: Cell Viability (MTT/MTS) Assay
This protocol is for determining the IC50 of this compound and assessing the viability of cells in response to treatment.
Materials:
-
Parental and resistant cancer cell lines
-
96-well cell culture plates
-
This compound and other compounds for combination studies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Addition of Viability Reagent:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for assessing the expression and phosphorylation status of key proteins in signaling pathways, such as EGFR and ERK.
Materials:
-
Cell lysates from parental and resistant cells (treated and untreated)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-ANO1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein levels.
Visualizations
Signaling Pathways and Experimental Workflows
// Nodes Ano1 [label="ANO1", fillcolor="#FBBC05"]; Ano1_IN_3 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#F1F3F4"]; MAPK_pathway [label="RAS-RAF-MEK-ERK", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ano1_IN_3 -> Ano1 [label="Inhibits", color="#EA4335"]; Ano1 -> EGFR [label="Activates"]; EGFR -> PI3K; PI3K -> Akt; EGFR -> MAPK_pathway; Akt -> Proliferation; MAPK_pathway -> Proliferation; } dot Caption: Ano1 activates EGFR, leading to downstream signaling through PI3K/Akt and MAPK pathways, promoting cell proliferation. This compound inhibits this process.
// Nodes Ano1_IN_3 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ano1 [label="ANO1", fillcolor="#FBBC05"]; EGFR_up [label="Upregulated\nEGFR Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other_RTK [label="Other Receptor\nTyrosine Kinases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Pathways\n(PI3K/Akt, MAPK)", fillcolor="#F1F3F4"]; Proliferation [label="Resistant Cell\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ano1_IN_3 -> Ano1 [label="Inhibits", color="#EA4335"]; Ano1 -> Downstream [style=dashed, color="#5F6368", label="Blocked"]; EGFR_up -> Downstream [color="#34A853", label="Activates"]; Other_RTK -> Downstream [color="#34A853", label="Activates"]; Downstream -> Proliferation [color="#34A853"]; } dot Caption: Resistance to this compound can occur through the activation of bypass signaling pathways, such as upregulated EGFR signaling, which maintains downstream pro-proliferative signals.
// Nodes start [label="Start with Parental\nCancer Cell Line", shape=ellipse, fillcolor="#FBBC05"]; develop_resistance [label="Develop Resistant Line\n(Long-term this compound culture)"]; characterize [label="Characterize Resistance\n(IC50 determination)"]; mechanism [label="Investigate Mechanism\n(Western Blot for p-EGFR, p-ERK)"]; overcome [label="Test Strategies to Overcome\n(Combination Therapy)"]; end [label="Identify Effective\nCombination Strategy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> develop_resistance; develop_resistance -> characterize; characterize -> mechanism; mechanism -> overcome; overcome -> end; } dot Caption: A stepwise experimental workflow to develop, characterize, and identify strategies to overcome resistance to this compound.
References
- 1. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 2. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 3. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
- 11. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Best practices for storing and handling Ano1-IN-3 to maintain potency
This technical support center provides best practices for storing and handling the ANO1 inhibitor, Ano1-IN-3, to ensure its potency and stability for research applications. The following information is compiled from general laboratory guidelines and supplier recommendations. Note: Always refer to the product-specific Certificate of Analysis (CoA) for the most accurate and detailed instructions.
Best Practices for Storage and Handling
Proper storage and handling of this compound are critical to maintaining its biological activity. Below are recommendations for the compound in both solid and solution forms.
Summary of Storage and Handling Recommendations
| Form | Storage Temperature | Duration | Recommended Solvent for Stock Solution |
| Solid (Powder) | -20°C | Up to 3 years | N/A |
| 4°C | Up to 2 years | N/A | |
| Stock Solution | -80°C | Up to 6 months | Dimethyl sulfoxide (DMSO) |
| -20°C | Up to 1 month | Dimethyl sulfoxide (DMSO) |
Table 1: General storage and handling recommendations for this compound. These are general guidelines; always consult the product-specific Certificate of Analysis (CoA).
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution
To ensure the accuracy of experimental results, it is crucial to prepare a stock solution of this compound correctly.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile polypropylene tubes
-
Calibrated pipettes
Procedure:
-
Before opening, bring the vial of this compound powder to room temperature for at least 60 minutes to prevent moisture condensation.
-
Gently tap the vial to ensure all the powder is at the bottom.
-
Based on the desired stock concentration and the amount of powder, calculate the required volume of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Some related compounds are reported to be fully soluble in DMSO.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased or no biological activity of this compound | Improper storage leading to degradation. | Ensure the compound (solid and stock solution) has been stored at the recommended temperatures. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect preparation of the working solution. | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity.[2] | |
| Precipitation of the compound in aqueous solution | Low solubility of the compound in aqueous media. | When preparing the working solution, add the DMSO stock solution to the aqueous buffer or cell culture medium slowly while vortexing.[3] It is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous medium.[3] |
| The concentration of the working solution is too high. | Check the solubility information on the product datasheet. It may be necessary to work at a lower concentration. | |
| Inconsistent experimental results | Inaccurate concentration of the stock solution. | Recalculate the amount of solvent needed and prepare a fresh stock solution. Ensure the balance used for weighing the powder is properly calibrated. |
| Degradation of the stock solution. | Use a fresh aliquot for each experiment. If the stock solution is old, prepare a new one from the solid compound. |
Table 2: Troubleshooting common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound upon receipt?
A1: Upon receipt, the solid compound should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1]
Q2: What is the best solvent to dissolve this compound?
A2: For in vitro experiments, dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of small molecule inhibitors.[1]
Q3: How can I avoid precipitation when I dilute my DMSO stock solution in an aqueous buffer?
A3: To prevent precipitation, it is recommended to make serial dilutions of your DMSO stock solution in DMSO first. Then, add the final diluted DMSO sample to your aqueous buffer or incubation medium with gentle mixing. The compound is often more soluble in the aqueous medium at its final working concentration.[3]
Q4: How many times can I freeze and thaw my stock solution?
A4: It is best to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is highly recommended to maintain the potency of the compound.[2]
Q5: My vial of this compound arrived at room temperature. Is it still viable?
A5: Many stable chemical compounds are shipped at room temperature. MedChemExpress, a supplier of this compound, ships the product at room temperature.[4] For long-term storage, you should follow the recommended storage conditions on the product's Certificate of Analysis.
Experimental Workflow and Signaling Pathway
Caption: A logical workflow for the proper handling of this compound.
Caption: Simplified signaling pathway of ANO1 and its inhibition.
References
Technical Support Center: Interpreting Unexpected Results from Ano1 Electrophysiology Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during electrophysiology experiments with Ano1 inhibitors. While the specific compound "Ano1-IN-3" is not prominently documented in publicly available literature, this guide addresses common issues observed with widely used Ano1 inhibitors.
Troubleshooting Guide for Unexpected Electrophysiological Results
Unexpected outcomes in electrophysiology experiments can arise from a variety of factors, including the specific properties of the inhibitor, off-target effects, or technical aspects of the experimental setup. The table below outlines potential unexpected results, their likely causes, and suggested solutions.
| Unexpected Result | Potential Cause | Recommended Solution |
| No effect or reduced potency of the inhibitor | 1. Incorrect inhibitor concentration or degradation: The inhibitor may not be at the effective concentration at the channel. 2. Low Ano1 expression: The cell system may not express sufficient levels of Ano1. 3. Inappropriate activation of Ano1: The intracellular calcium concentration may be insufficient to activate the channel. 4. Splice variant differences: Different Ano1 splice variants can exhibit varied sensitivity to inhibitors.[1] | 1. Verify inhibitor concentration and stability: Prepare fresh stock solutions and protect from light if necessary. Perform a dose-response curve to determine the IC50 in your system. 2. Confirm Ano1 expression: Use a positive control cell line with known high Ano1 expression or verify expression using techniques like Western blot or qPCR. 3. Optimize activation conditions: Ensure your intracellular solution contains an appropriate free calcium concentration (typically in the µM range) to robustly activate Ano1.[2][3][4] 4. Characterize the splice variant: If possible, identify the Ano1 splice variant in your experimental system. |
| Apparent potentiation of the current | 1. Off-target effects on intracellular calcium: Some inhibitors can paradoxically increase intracellular calcium, leading to enhanced Ano1 activation.[5] 2. Biphasic dose-response: Some compounds can act as both activators and inhibitors at different concentrations.[6] 3. Gating modification: The inhibitor might alter the channel's gating properties, leading to increased open probability at certain voltages or calcium concentrations. | 1. Measure intracellular calcium: Use a calcium indicator dye (e.g., Fura-2, Fluo-4) to monitor intracellular calcium levels in the presence of the inhibitor. 2. Perform a full dose-response curve: Investigate a wide range of inhibitor concentrations to identify any biphasic effects. 3. Analyze channel gating: Perform detailed electrophysiological analysis, such as constructing conductance-voltage (G-V) curves, to assess changes in channel gating. |
| Slow or incomplete inhibition/washout | 1. Hydrophobic nature of the inhibitor: The compound may partition into the lipid membrane, leading to slow binding and unbinding kinetics. 2. Irreversible or covalent binding: The inhibitor may bind irreversibly to the channel. 3. Indirect mechanism of action: Some inhibitors reduce Ano1 protein expression at the cell surface rather than directly blocking the channel pore, which would result in a slow onset of inhibition.[7][8] | 1. Increase perfusion time: Allow for longer application and washout times. 2. Consult compound literature: Review available information on the inhibitor's mechanism of action. 3. Perform a time-course experiment: Measure the onset and reversal of inhibition over an extended period. |
| Changes in current kinetics or voltage-dependence | 1. Open-channel block: The inhibitor may bind within the channel pore in a voltage-dependent manner, altering the shape of the current traces. 2. Allosteric modulation: The compound may bind to a site other than the pore and allosterically modulate channel gating. | 1. Analyze voltage-dependence of block: Assess the degree of inhibition at different membrane potentials. 2. Investigate state-dependent binding: Determine if the inhibitor preferentially binds to the open, closed, or inactivated state of the channel. |
| High variability between cells | 1. Cell health and passage number: Variations in cell health can affect ion channel expression and function. 2. Inconsistent series resistance compensation: Poor voltage clamp quality can lead to variable results.[9][10] 3. Heterogeneity in Ano1 expression: Even within a clonal cell line, there can be cell-to-cell variability in protein expression. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure they are healthy before recording. 2. Monitor and compensate for series resistance: Regularly monitor series resistance during recordings and discard cells with high or unstable values. 3. Increase sample size: Record from a larger number of cells to obtain statistically significant results. |
Frequently Asked Questions (FAQs)
Q1: What are the typical off-target effects of Ano1 inhibitors?
A1: A significant concern with many small molecule inhibitors of Ano1 is their effect on intracellular calcium signaling.[5] Some compounds have been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump or block inositol triphosphate (IP3) receptors, leading to alterations in intracellular calcium release and storage.[5] This can indirectly affect Ano1 activity, as it is a calcium-activated channel. Other potential off-target effects include interactions with other ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) or volume-regulated anion channels (VRACs).[7][11]
Q2: How can I differentiate between a direct block of Ano1 and an indirect effect on calcium signaling?
A2: The most direct way is to measure intracellular calcium concentrations in the presence of the inhibitor using fluorescent calcium indicators. If the inhibitor alters the calcium transient induced by an agonist, it likely has off-target effects on calcium signaling. Another approach is to use an inside-out patch-clamp configuration where the intracellular solution with a known calcium concentration is directly applied to the channel, thus bypassing cellular calcium signaling pathways.
Q3: What concentrations of Ano1 inhibitors should I use?
A3: The optimal concentration depends on the specific inhibitor and its IC50 value. It is crucial to perform a dose-response curve in your experimental system to determine the effective concentration range. Below is a table of reported IC50 values for some common Ano1 inhibitors.
| Inhibitor | Reported IC50 | Cell System |
| CaCCinh-A01 | ~10 µM | HT-29 cells |
| T16Ainh-A01 | ~1 µM | FRT cells expressing hANO1[7] |
| MONNA | 0.08 µM (xANO1), 1.27 µM (hANO1) | Xenopus oocytes, FRT cells[7] |
| Ani9 | 0.08 µM | FRT cells expressing hANO1[7][11] |
| Niclosamide | ~1 µM | FRT cells expressing hANO1 |
| Idebenone | ~5 µM | FRT cells expressing hANO1 |
Q4: My inhibitor seems to have a very slow onset of action. Why might this be?
A4: A slow onset of inhibition can be due to several factors. The compound may be highly lipophilic and need time to partition into the cell membrane to reach its binding site. Alternatively, some inhibitors have an indirect mechanism of action, such as promoting the degradation of the Ano1 protein, which would have a much slower time course than direct channel block.[7]
Q5: Are there any known activators of Ano1 that I can use as a positive control?
A5: Yes, several small molecules have been identified as Ano1 activators, such as Eact and Fact. However, it's important to note that some of these activators may also have off-target effects, including causing an increase in intracellular calcium. Therefore, their effects should be carefully validated in your experimental system.[7]
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Ano1 Currents
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation: Plate cells expressing Ano1 onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NMDG).
-
Internal (Pipette) Solution (in mM): 140 NMDG-Cl, 2 MgCl2, 10 HEPES, 1 EGTA, and an appropriate amount of CaCl2 to achieve the desired free calcium concentration (e.g., 1 µM), 4 Mg-ATP (pH 7.2 with NMDG). The free calcium concentration can be calculated using software like MaxChelator.
-
-
Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a giga-ohm seal and obtain a whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply a voltage-step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments for 500 ms) to elicit Ano1 currents.[4][12]
-
Perfuse the Ano1 inhibitor at the desired concentration and repeat the voltage-step protocol to assess its effect.
-
Ensure stable recordings by monitoring series resistance and membrane capacitance throughout the experiment.
-
Visualizations
Signaling Pathway of Ano1 Activation
Caption: Simplified signaling pathway for G-protein coupled receptor (GPCR)-mediated activation of the Ano1 channel and its inhibition.
Experimental Workflow for an Electrophysiology Experiment
Caption: A typical experimental workflow for assessing the effect of an Ano1 inhibitor using whole-cell patch-clamp electrophysiology.
Logical Troubleshooting Flowchart
Caption: A logical flowchart to guide the troubleshooting process when encountering unexpected results in Ano1 inhibitor experiments.
References
- 1. Ano1, a Ca2+-activated Cl− channel, coordinates contractility in mouse intestine by Ca2+ transient coordination between interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanion.de [nanion.de]
- 3. Explaining Calcium-Dependent Gating of Anoctamin-1 Chloride Channels Requires a Revised Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
- 9. An offline correction method for uncompensated series resistance and capacitance artifacts from whole-cell patch clamp recordings of small cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Validation of Anoctamin-1 (ANO1) Inhibition: A Comparative Guide to Ano1-IN-3 and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for inhibiting Anoctamin-1 (ANO1), a calcium-activated chloride channel implicated in cancer progression: the small molecule inhibitor Ano1-IN-3 and siRNA-mediated gene knockdown. By presenting experimental data, detailed protocols, and pathway visualizations, this document serves as a resource for researchers seeking to validate the on-target effects of ANO1 inhibition in their experimental models.
Performance Comparison: this compound vs. Ano1 siRNA
Both pharmacological inhibition with this compound and genetic knockdown using siRNA effectively reduce ANO1 activity, leading to similar phenotypic outcomes in cancer cells, including decreased cell proliferation, reduced migration, and induction of apoptosis. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of their effects.
Table 1: Comparative Effects on Cancer Cell Viability
| Intervention | Cell Line | Assay | Result | Citation |
| This compound (and other inhibitors) | PC-3 (Prostate) | CCK-8 | Dose-dependent decrease in cell viability.[1] | |
| Te11 (HNSCC), FaDu (ESCC) | Colony Formation | Decreased colony formation and cell viability over 72h.[2] | ||
| PC-3, HCT116, HT-29 (Colon) | CCK-8 | CaCCinh-A01 reduced viability dose-dependently.[3] | ||
| Ano1 siRNA/shRNA | PC-3 (Prostate) | CCK-8 | Time-dependent reduction in cell proliferation.[1] | |
| HCT116, HT-29 (Colon) | CCK-8 | Significant inhibition of cell viability.[3] | ||
| SKOV3 (Ovarian) | MTT | Time-dependent inhibition of cell viability.[4] |
Table 2: Comparative Effects on Apoptosis
| Intervention | Cell Line | Assay | Result | Citation |
| This compound (and other inhibitors) | PC-3 (Prostate) | Apoptosis Assay | CaCCinh-A01 induced a ~6-fold increase in apoptosis at 30 µM.[1] | |
| PC-3, CFPAC-1 (Pancreatic) | TUNEL Assay | Idebenone (an ANO1 inhibitor) induced apoptosis.[5] | ||
| Ano1 siRNA/shRNA | PC-3 (Prostate) | Cell Death Analysis | Marked induction of apoptosis.[1] | |
| UT-SCC (HNSCC) | GSEA Analysis | Enriched pathways associated with apoptosis upon knockdown.[6] |
Table 3: Comparative Effects on Cell Migration
| Intervention | Cell Line | Assay | Result | Citation |
| This compound (and other inhibitors) | PC-3 (Prostate) | Wound-Healing | CaCCinh-A01 (30 µM) reduced migration by 80.5% at 36h.[3] | |
| BHY (HNSCC) | Wound-Healing | T16Ainh-A01 strongly reduced migration.[7][8] | ||
| Ano1 siRNA | Breast Cancer Cells | Migration Assay | Significantly decreased cell migration.[9] | |
| SCC-25 (Squamous Cell) | Migration Assay | Downregulation of ANO1 had an inhibitory effect on cell movement.[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of cross-validation studies.
Protocol 1: this compound Treatment for Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., PC-3, Te11) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound (or a similar inhibitor like CaCCinh-A01) in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 3, 10, 30 µM).[1][3] A DMSO-only control should be prepared in parallel.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the Ano1 inhibitor or DMSO control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
Cell Viability Assessment: After incubation, assess cell viability using a Cell Counting Kit-8 (CCK-8) or MTS assay according to the manufacturer's instructions.[3][10] Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the DMSO control wells to determine the percentage of cell viability.
Protocol 2: siRNA-Mediated Knockdown of Ano1
-
Cell Seeding: One day before transfection, seed the target cancer cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute the Ano1-specific siRNA and a non-targeting control siRNA to a final concentration of 20-50 nM in siRNA Transfection Medium (e.g., Opti-MEM).[11][12]
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same transfection medium according to the manufacturer's protocol.[11]
-
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.[11]
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Validation of Knockdown: After incubation, harvest the cells to validate the knockdown efficiency at both the mRNA and protein levels.
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the relative expression of ANO1 mRNA, normalized to a housekeeping gene.
-
Western Blot: Prepare cell lysates and perform Western blot analysis to determine the reduction in ANO1 protein levels, using an appropriate loading control for normalization.[13][14]
-
-
Phenotypic Assays: Following confirmation of successful knockdown, the cells can be used for downstream functional assays such as proliferation, apoptosis, or migration assays.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways involved in ANO1 function.
Caption: Experimental workflow for cross-validating the effects of this compound and Ano1 siRNA.
Caption: Simplified signaling pathway of ANO1 in promoting cancer cell proliferation and migration.
References
- 1. Inhibition of ANO1/TMEM16A induces apoptosis in human prostate carcinoma cells by activating TNF-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ANO1 Expression Orchestrates p27Kip1/MCL1-Mediated Signaling in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Ca2+-activated Cl− channel, ANO1 (TMEM16A), is a double-edged sword in cell proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of ANO1/DOG1 is associated with shorter survival and progression of breast carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Guidelines for transfection of siRNA [qiagen.com]
- 13. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Does Ano1-IN-3 show selectivity for Ano1 over other TMEM16 family members?
For researchers, scientists, and drug development professionals, understanding the selectivity of pharmacological inhibitors is paramount. This guide provides a comparative analysis of the selectivity of various inhibitors for Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), over other members of the TMEM16 family.
While a specific inhibitor designated "Ano1-IN-3" is not prominently documented in publicly available scientific literature, a number of other small molecule inhibitors of ANO1 have been characterized. This guide will focus on these compounds, presenting available data on their selectivity and the experimental methods used to determine it.
Overview of ANO1 and the TMEM16 Family
The TMEM16 family consists of ten members (TMEM16A-K) that function as calcium-activated chloride channels (CaCCs) or phospholipid scramblases. ANO1 (TMEM16A) is a well-characterized CaCC involved in various physiological processes, including epithelial fluid secretion, smooth muscle contraction, and nociception.[1] Its dysfunction is implicated in diseases such as cystic fibrosis, asthma, hypertension, and cancer, making it a significant therapeutic target.[1]
Comparative Selectivity of ANO1 Inhibitors
The development of potent and selective ANO1 inhibitors is crucial for both basic research and therapeutic applications. Several small molecules have been identified, but their selectivity across the TMEM16 family varies. The following table summarizes the inhibitory potency (IC50) of common ANO1 inhibitors against ANO1 and other TMEM16 family members for which data is available.
| Inhibitor | Target | IC50 | Other TMEM16 Members Tested | Effect on Other TMEM16 Members | Reference |
| Ani9 | Human ANO1 | 0.08 µM | ANO2, ANO6 | No significant effect on ANO2; inhibits inward current and slows activation of ANO6. | [2] |
| T16Ainh-A01 | Human ANO1 | ~1 µM | TMEM16B | Inhibits TMEM16B | [3] |
| CaCCinh-A01 | Human ANO1 | - | TMEM16B | Inhibits TMEM16B | [3] |
| MONNA | Human ANO1 | - | - | Poor selectivity in vascular tissue | [4][5] |
| Benzbromarone | Human ANO1 | - | TMEM16F | Affects TMEM16F whole cell currents | [6][7] |
| Niclosamide | Human ANO1 | - | TMEM16F | Affects TMEM16F whole cell currents | [6][7] |
| Idebenone | Human ANO1 | - | - | Not specified | [8][9] |
Note: A direct IC50 value for all inhibitors against all TMEM16 family members is not always available in the literature. The table reflects the reported effects.
Experimental Protocols for Determining Selectivity
The selectivity of ANO1 inhibitors is typically assessed using electrophysiological and fluorescence-based assays.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion channel activity of cells expressing a specific TMEM16 family member.
Experimental Workflow:
Caption: Workflow for assessing inhibitor selectivity using whole-cell patch clamp.
Methodology:
-
Cell Culture and Transfection: HEK293 or FRT cells are commonly used and are transiently or stably transfected with a plasmid encoding the specific TMEM16 family member of interest.
-
Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The pipette solution contains a defined free Ca2+ concentration to activate the channel, and the bath solution contains the extracellular recording solution.
-
Inhibitor Application: After establishing a stable baseline current, the inhibitor is applied to the bath at various concentrations.
-
Data Analysis: The inhibition of the current at each concentration is measured, and a dose-response curve is generated to calculate the IC50 value. This process is repeated for different TMEM16 family members to determine selectivity.[3]
YFP-Based Fluorescence Quenching Assay
This is a high-throughput screening method to identify and characterize inhibitors.
Experimental Workflow:
Caption: Workflow for YFP-based fluorescence quenching assay for inhibitor screening.
Methodology:
-
Cell Preparation: Cells are co-transfected with the TMEM16 family member of interest and a halide-sensitive Yellow Fluorescent Protein (YFP).
-
Assay: The cells are plated in multi-well plates. The inhibitor is added, followed by a Ca2+ agonist (like ATP) and an iodide-containing solution.
-
Fluorescence Measurement: Activation of the TMEM16 channel leads to iodide influx, which quenches the YFP fluorescence. The rate of quenching is measured using a plate reader.
-
Data Analysis: The reduction in the rate of fluorescence quenching in the presence of the inhibitor is used to determine its potency (IC50).[9]
Signaling and Logical Relationships
The selectivity of an inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent.
Caption: Logical relationship of a selective ANO1 inhibitor with TMEM16 family members.
A highly selective inhibitor will primarily interact with ANO1, leading to the desired therapeutic effect with minimal off-target effects on other TMEM16 family members. This minimizes the potential for unintended side effects.
Conclusion
While the specific compound "this compound" remains elusive in the current body of scientific literature, the study of other ANO1 inhibitors provides valuable insights into the challenges and progress in achieving selectivity within the TMEM16 family. Compounds like Ani9 show promising selectivity for ANO1 over the closely related ANO2, representing a significant step forward.[10][11][12] However, off-target effects on other family members, such as TMEM16F, are observed with some inhibitors, highlighting the need for continued research and development of more specific pharmacological tools.[7] The experimental protocols described herein are fundamental to the characterization of these inhibitors and will be crucial in the evaluation of novel compounds.
References
- 1. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Inhibition and Activation of the Ca2+ Activated Cl- Channel TMEM16A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]
- 9. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 11. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Ano1-IN-3 and T16Ainh-A01 in a cystic fibrosis model
A Comparative Guide for Researchers
In the landscape of cystic fibrosis (CF) research, targeting alternative chloride channels to compensate for the dysfunctional Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a promising therapeutic strategy. Anoctamin 1 (ANO1), also known as TMEM16A, a calcium-activated chloride channel (CaCC), has emerged as a key player in this context. While initial investigations have explored the potential of ANO1 activators to restore chloride secretion, the role of ANO1 inhibitors is also under intense scrutiny due to the complex involvement of ANO1 in mucus production and inflammation.
This guide provides a head-to-head comparison of two ANO1 inhibitors, T16Ainh-A01 and Ani9 . Notably, the initially requested compound, "Ano1-IN-3," could not be profiled as it does not appear in publicly available scientific literature, suggesting it may be a proprietary or less-characterized agent. Therefore, this comparison focuses on T16Ainh-A01 and a well-documented, potent, and selective alternative, Ani9, to provide a valuable resource for researchers in the field.
Executive Summary
This comparison guide delves into the pharmacological and biophysical properties of T16Ainh-A01 and Ani9, with a focus on their potential application in cystic fibrosis models. Both compounds effectively inhibit ANO1, but they exhibit significant differences in potency, selectivity, and mechanism of action. Ani9 emerges as a more potent and selective inhibitor of ANO1 with fewer documented off-target effects compared to T16Ainh-A01.
At a Glance: T16Ainh-A01 vs. Ani9
| Feature | T16Ainh-A01 | Ani9 |
| Primary Target | Anoctamin 1 (ANO1/TMEM16A) | Anoctamin 1 (ANO1/TMEM16A) |
| IC50 for ANO1 | ~1-1.8 µM[1][2][3] | 77 nM[4][5][6][7] |
| Selectivity | Known to inhibit ANO2 and possess off-target effects on voltage-dependent Ca2+ channels (VDCCs) and volume-regulated anion channels (VRACs).[4][8][9][10] | Highly selective for ANO1 over ANO2, CFTR, ENaC, and VRAC.[2][4][11][12] |
| Mechanism of Action | Direct channel block. | Direct channel block.[4] |
| Reported Use in CF Models | Used in studies with primary human bronchial epithelial cells. | Demonstrated efficacy in primary human nasal epithelial (NHNE) cells treated with IL-4 (a model for airway inflammation).[4] |
| Chemical Structure | Aminophenylthiazole derivative | 2-(4-chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylidene]acetohydrazide[5] |
In-Depth Analysis
Potency and Efficacy
The most striking difference between the two inhibitors is their potency. Ani9 exhibits a significantly lower IC50 value (77 nM) for ANO1 inhibition compared to T16Ainh-A01 (~1-1.8 µM), indicating that Ani9 is approximately 18 times more potent.[4][5] This higher potency could translate to lower effective concentrations in experimental settings, potentially reducing the risk of off-target effects.
Selectivity and Off-Target Effects
Selectivity is a critical factor for a pharmacological tool and a potential therapeutic agent. Ani9 has demonstrated a superior selectivity profile. Studies have shown that Ani9 has a negligible effect on ANO2, a closely related homolog of ANO1, and does not significantly impact other key ion channels in airway epithelia, such as CFTR and the epithelial sodium channel (ENaC), even at concentrations that fully inhibit ANO1.[2][4][7][11] Furthermore, Ani9 shows minimal inhibition of volume-regulated anion channels (VRACs).[2][4]
In contrast, T16Ainh-A01 has been reported to inhibit ANO2 and exhibit off-target effects.[4] Notably, it has been shown to inhibit voltage-dependent Ca2+ channels (VDCCs), which could confound experimental results, particularly in tissues where both ANO1 and VDCCs play a role, such as smooth muscle.[8][9][10] T16Ainh-A01 also inhibits VRACs at concentrations used to block ANO1.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize ANO1 inhibitors in the context of cystic fibrosis research.
Ussing Chamber Electrophysiology for Chloride Secretion
This technique measures ion transport across epithelial monolayers, providing a functional readout of channel activity.
Objective: To measure the effect of ANO1 inhibitors on Ca2+-activated chloride secretion in primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface.
Materials:
-
Primary HBE cells from CF donors, cultured on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Krebs-bicarbonate Ringer's solution (KBR)
-
Amiloride (to block ENaC)
-
ATP or UTP (to stimulate purinergic receptors and increase intracellular Ca2+)
-
T16Ainh-A01 and/or Ani9
-
Forskolin and IBMX (to activate CFTR, as a control)
-
CFTRinh-172 (to inhibit CFTR)
Procedure:
-
Mount the permeable support with the HBE cell monolayer in the Ussing chamber.
-
Equilibrate the tissue with KBR solution on both the apical and basolateral sides, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Add amiloride to the apical chamber to inhibit the basal Isc, which is primarily due to sodium absorption through ENaC.
-
Pre-incubate the cells with the ANO1 inhibitor (T16Ainh-A01 or Ani9) or vehicle control on the apical side for a specified duration (e.g., 20-30 minutes).
-
Stimulate Ca2+-activated chloride secretion by adding ATP or UTP to the apical chamber.
-
Record the change in Isc, which reflects chloride secretion through ANO1.
-
At the end of the experiment, CFTR-mediated chloride secretion can be assessed by adding forskolin and IBMX, followed by the CFTR-specific inhibitor CFTRinh-172, to confirm the specificity of the responses.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in individual cells.
Objective: To determine the inhibitory effect of T16Ainh-A01 and Ani9 on ANO1 chloride currents in a cell line overexpressing human ANO1 (e.g., FRT-hANO1 or HEK293-hANO1).
Materials:
-
FRT or HEK293 cells stably expressing human ANO1
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Extracellular (bath) solution (e.g., containing NMDG-Cl, CaCl2, MgCl2, glucose, HEPES)
-
Intracellular (pipette) solution (e.g., containing CsCl, EGTA, MgCl2, Tris-ATP, HEPES, and a defined free Ca2+ concentration to activate ANO1)
-
T16Ainh-A01 and Ani9
Procedure:
-
Culture the ANO1-expressing cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Fabricate micropipettes and fill with the intracellular solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV) to elicit ANO1 currents.
-
Record the baseline currents.
-
Perfuse the cell with the extracellular solution containing the ANO1 inhibitor at various concentrations.
-
Record the currents in the presence of the inhibitor and determine the dose-dependent inhibition.
Mucin Secretion Assay
This assay quantifies the amount of mucin released from airway epithelial cells.
Objective: To assess the effect of ANO1 inhibitors on baseline and stimulated mucin secretion from primary HBE cells.
Materials:
-
Primary HBE cells cultured at an air-liquid interface
-
ELISA-based mucin detection kit (e.g., for MUC5AC)
-
ATP or other secretagogue
-
T16Ainh-A01 and/or Ani9
-
Lysis buffer
Procedure:
-
Wash the apical surface of the HBE cultures to remove accumulated mucus.
-
Add fresh medium containing the ANO1 inhibitor or vehicle control and incubate for a defined period.
-
Collect the apical secretions to measure baseline mucin release.
-
Add a secretagogue such as ATP to the apical surface to stimulate mucin secretion.
-
After a further incubation period, collect the apical secretions.
-
Lyse the cells to measure the intracellular mucin content.
-
Quantify the amount of mucin (e.g., MUC5AC) in the collected apical secretions and cell lysates using an ELISA.
-
Normalize the amount of secreted mucin to the total mucin content (secreted + intracellular).
Visualizing the Cellular Context
To understand the role of ANO1 and the action of its inhibitors in a cystic fibrosis airway epithelial cell, it is helpful to visualize the relevant signaling pathways and ion transport mechanisms.
Caption: ANO1 signaling pathway in a CF airway epithelial cell and points of inhibition.
This diagram illustrates that the binding of ATP or UTP to purinergic receptors (P2Y2R) on the apical surface of an airway epithelial cell activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum (ER). The subsequent rise in cytosolic Ca2+ has two key effects: it activates the ANO1 channel, leading to chloride (Cl-) efflux, and it stimulates the exocytosis of mucin granules. Both T16Ainh-A01 and Ani9 act by directly inhibiting the ANO1 channel, thereby blocking the Ca2+-activated chloride secretion.
Caption: General experimental workflow for comparing ANO1 inhibitors.
Conclusion
The therapeutic strategy of inhibiting ANO1 in cystic fibrosis is an area of active investigation, with the potential to modulate mucus hypersecretion and inflammation. When comparing T16Ainh-A01 and Ani9 as pharmacological tools to probe ANO1 function, Ani9 stands out due to its superior potency and selectivity.[2][4][5] Researchers should be mindful of the off-target effects of T16Ainh-A01, particularly its inhibition of voltage-dependent calcium channels, which may impact data interpretation in certain experimental models.[8][9][10] For studies requiring a highly selective and potent inhibitor of ANO1 to dissect its role in cystic fibrosis pathophysiology, Ani9 represents a more suitable choice based on current literature. Further head-to-head comparisons in relevant primary CF models are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. Anoctamin 1 dysregulation alters bronchial epithelial repair in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. TMEM16A/ANO1: Current Strategies and Novel Drug Approaches for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the anti-cancer effects of Ano1-IN-3 in multiple cancer types
A comprehensive guide for researchers and drug development professionals on the anti-cancer effects of ANO1 inhibitors, featuring comparative data, experimental protocols, and signaling pathway visualizations.
Introduction
Anoctamin-1 (ANO1), a calcium-activated chloride channel, is a critical player in tumorigenesis, promoting cancer cell proliferation, migration, and survival.[1][2][3][4] Its overexpression in various cancers, including breast, lung, prostate, and head and neck squamous cell carcinoma (HNSCC), is often associated with poor prognosis, making it a promising therapeutic target.[4][5] This guide provides a comparative overview of the anti-cancer effects of several known ANO1 inhibitors. While this guide aims to be comprehensive, the specific compound "Ano1-IN-3" was not found in publicly available scientific literature and therefore could not be included in this direct comparison. The following sections detail the efficacy of prominent ANO1 inhibitors, their mechanisms of action, and the experimental protocols used to validate their anti-cancer properties.
Comparative Efficacy of ANO1 Inhibitors
The anti-cancer effects of various ANO1 inhibitors have been evaluated across multiple cancer cell lines. The following table summarizes key quantitative data on their efficacy in reducing cell viability and inhibiting ANO1 channel activity.
| Inhibitor | Cancer Type(s) | Assay | Endpoint | Result | Reference(s) |
| CaCCinh-A01 | Prostate (PC-3), Colon (HCT116, HT-29) | CCK8 Cell Viability | % Viability Reduction | Dose-dependent decrease | [6][7] |
| Head and Neck (Te11), Esophageal (FaDu) | Colony Formation | Colony Reduction | Significant decrease | [8] | |
| T16Ainh-A01 | Prostate (PC-3), Colon (HCT116, HT-29) | CCK8 Cell Viability | % Viability Reduction | Weak inhibitory effect | [6][7] |
| Idebenone | Prostate (PC-3), Pancreatic (CFPAC-1) | MTS Cell Viability | % Viability Reduction | Dose-dependent decrease | [9][10] |
| Prostate (PC-3) | ANO1 Inhibition (electrophysiology) | IC50 | 9.2 µM | [10] | |
| Hemin | Prostate (PC-3) | ANO1 Inhibition (YFP quenching) | IC50 | 0.45 µM | [11][12] |
| cis-Resveratrol | Prostate (PC-3) | ANO1 Inhibition (electrophysiology) | IC50 | 10.6 µM | [1][13] |
| Prostate (PC-3) | MTS Cell Viability | % Viability Reduction | 45% at 10 µM | [1][13] | |
| Ani9 | N/A | ANO1 Inhibition (electrophysiology) | IC50 | 77 nM | [14] |
| Ani-D2 | Prostate (PC-3), Oral Squamous Cell Carcinoma (CAL-27) | Cell Viability | % Viability Reduction | Significant reduction | [15] |
Mechanism of Action and Signaling Pathways
ANO1 promotes cancer progression by modulating several key signaling pathways.[2][4][16] Inhibition of ANO1 has been shown to disrupt these pathways, leading to reduced cell proliferation and induction of apoptosis.[3][17]
The primary signaling cascades affected by ANO1 activity include:
-
EGFR/MAPK/ERK Pathway: ANO1 can activate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the downstream MAPK/ERK signaling cascade, which is crucial for cell proliferation and survival.[4][17]
-
PI3K/Akt Pathway: ANO1 activity has been linked to the activation of the PI3K/Akt pathway, another critical survival pathway in cancer cells.[3][4]
-
CaMKII Signaling: ANO1 can modulate Calcium/calmodulin-dependent protein kinase II (CaMKII) signaling, which in turn can influence the EGFR and MAPK/ERK pathways.[17]
The following diagram illustrates the central role of ANO1 in activating these oncogenic signaling pathways.
Caption: ANO1-mediated activation of oncogenic signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anti-cancer effects of ANO1 inhibitors.
Cell Viability Assay (MTS/CCK8)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., PC-3, HCT116)
-
96-well microplates
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
ANO1 inhibitor stock solution (dissolved in DMSO)
-
MTS (e.g., CellTiter 96® AQueous One Solution) or CCK8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the ANO1 inhibitor in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS or 10 µL of CCK8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control after subtracting the background absorbance.
Caption: Workflow for a typical cell viability assay.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V. Propidium Iodide (PI) is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[18][19]
Materials:
-
Cancer cell lines
-
6-well plates
-
ANO1 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of the ANO1 inhibitor for 24-48 hours. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caption: Workflow for Annexin V apoptosis assay.
Conclusion
The inhibition of ANO1 presents a promising strategy for the treatment of various cancers. This guide provides a comparative framework for understanding the efficacy of different ANO1 inhibitors based on available data. The provided experimental protocols offer a foundation for researchers to validate the anti-cancer effects of novel and existing ANO1-targeting compounds. Further research into more potent and selective ANO1 inhibitors is warranted to translate these preclinical findings into effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 5. Role of ANO1 in tumors and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer Effect of Hemin through ANO1 Inhibition in Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 15. Novel ANO1 Inhibitor from Mallotus apelta Extract Exerts Anticancer Activity through Downregulation of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Assessing the Synergistic Potential of Ano1 Inhibition with EGFR-Targeted Therapies in Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential synergistic effects of combining Ano1 inhibitors, with a focus on the conceptual framework involving Ano1-IN-3, and established Epidermal Growth Factor Receptor (EGFR) inhibitors in the context of lung cancer. While direct experimental data on the combination of this compound with EGFR inhibitors is not currently available in the public domain, this document synthesizes existing preclinical evidence for other Ano1 inhibitors to build a strong rationale for this therapeutic strategy. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows to support further research in this promising area.
Introduction to Ano1 and EGFR in Lung Cancer
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent form. A significant subset of NSCLC patients harbors activating mutations in the EGFR gene, making them candidates for targeted therapy with EGFR tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and osimertinib. Despite the initial success of these therapies, the development of acquired resistance is a major clinical challenge.
Anoctamin-1 (Ano1), also known as TMEM16A, is a calcium-activated chloride channel that is overexpressed in various cancers, including lung cancer.[1] Emerging evidence suggests a significant crosstalk between Ano1 and the EGFR signaling pathway. Ano1 can form a functional complex with EGFR, leading to the activation of downstream pro-survival pathways like MAPK and PI3K/AKT.[1][2] Inhibition of Ano1 has been shown to attenuate EGFR signaling, suggesting that co-targeting both proteins could be a viable strategy to enhance therapeutic efficacy and overcome resistance to EGFR inhibitors.[3]
This guide will explore the scientific basis for this synergistic approach, present relevant preclinical data from studies using other Ano1 inhibitors, and provide detailed methodologies to facilitate further investigation into the potential of combining Ano1 inhibitors like this compound with EGFR TKIs in lung cancer.
Data Presentation: Comparative Efficacy of Ano1 and EGFR Inhibitors
The following tables summarize the in vitro efficacy of a representative Ano1 inhibitor, Diethylstilbestrol (DES), and common EGFR inhibitors in various NSCLC cell lines. It is important to note that these data are compiled from separate studies, and direct comparative studies of this compound in combination with these EGFR inhibitors are not yet published.
Table 1: IC50 Values of the Ano1 Inhibitor Diethylstilbestrol (DES) in an NSCLC Cell Line
| Inhibitor | Cell Line | IC50 (µM) | Citation |
| Diethylstilbestrol (DES) | PC9 | 6.58 | [3] |
Table 2: Representative IC50 Values of Common EGFR Inhibitors in NSCLC Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Citation |
| Gefitinib | PC9 | 77.26 | [4] |
| Gefitinib | HCC827 | 13.06 | [4] |
| Erlotinib | H3255 | 5 | [5] |
| Osimertinib | PC9-ER (Erlotinib Resistant) | 13 | [5] |
| Osimertinib | H1975 (T790M mutation) | 5 | [5] |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
Experimental Protocols
To facilitate the investigation of the synergistic effects of Ano1 and EGFR inhibitors, we provide detailed protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of single agents and their combinations.
Materials:
-
NSCLC cell lines (e.g., PC9, A549, H1975, HCC827)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Ano1 inhibitor (e.g., this compound) and EGFR inhibitor (e.g., gefitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the Ano1 inhibitor and the EGFR inhibitor, both alone and in combination at a fixed ratio.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs at the desired concentrations. Include vehicle-treated wells as a control.
-
Incubate the cells for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 values can be determined using a dose-response curve fitting software. The Combination Index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by the drug treatments.
Materials:
-
NSCLC cells
-
Ano1 inhibitor and EGFR inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the Ano1 inhibitor, EGFR inhibitor, or their combination at predetermined concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of the drug treatments on the phosphorylation status of key proteins in the EGFR signaling pathway.
Materials:
-
NSCLC cells
-
Ano1 inhibitor and EGFR inhibitor
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the drugs as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.
Mandatory Visualizations
Signaling Pathway of Ano1 and EGFR Crosstalk
Caption: Ano1 and EGFR signaling crosstalk in lung cancer.
Experimental Workflow for Assessing Drug Synergy
Caption: Workflow for evaluating Ano1 and EGFR inhibitor synergy.
References
- 1. Inhibition of Calcium-Activated Chloride Channel ANO1/TMEM16A Suppresses Tumor Growth and Invasion in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanisms of Anoctamin-1 Inhibition: A Comparative Analysis
The landscape of Anoctamin-1 (ANO1) inhibitors is expanding, offering promising avenues for therapeutic intervention in a range of diseases, from cystic fibrosis to cancer. A critical aspect for researchers and drug developers is understanding the distinct mechanisms through which these molecules exert their inhibitory effects. While extensive data exists for established blockers like T16Ainh-A01, CaCCinh-A01, and niclosamide, information regarding the specific mechanism of the newer entrant, Ano1-IN-3, remains elusive in publicly accessible scientific literature.
This guide provides a comparative overview of the known inhibitory mechanisms of prominent ANO1 blockers, supported by experimental data and methodologies. The absence of specific data for this compound currently prevents a direct comparison; however, the detailed analysis of established inhibitors offers a valuable framework for evaluating novel compounds.
Diverse Strategies for Blocking ANO1 Function
ANO1, a calcium-activated chloride channel, plays a crucial role in various physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1] Its dysregulation is implicated in numerous pathologies, making it an attractive therapeutic target.[2][3] Inhibitors of ANO1 employ distinct strategies to block its function, ranging from direct channel pore occlusion to indirect modulation of cellular signaling pathways.
A key distinction among inhibitors is their effect on ANO1 protein expression. Some compounds, like CaCCinh-A01 , not only block the channel's activity but also promote its degradation.[4] This dual action can lead to more sustained cellular effects. In contrast, other inhibitors, such as T16Ainh-A01 , appear to primarily function as channel blockers without significantly altering the overall protein levels of ANO1.[4][5]
Furthermore, some compounds classified as ANO1 inhibitors may exert their effects indirectly. For instance, niclosamide has been shown to alter intracellular calcium signaling, which in turn affects the activation of the calcium-dependent ANO1 channel.[6] This highlights the importance of comprehensive experimental validation to distinguish between direct and indirect inhibitory mechanisms.
Comparative Data of Known ANO1 Inhibitors
To facilitate a clear comparison, the following table summarizes the key characteristics and mechanisms of action for several well-characterized ANO1 inhibitors.
| Inhibitor | IC50 (μM) | Mechanism of Inhibition | Effect on ANO1 Protein Levels | Experimental System |
| T16Ainh-A01 | ~1-10 | Direct channel block | No significant change | FRT cells expressing human ANO1[7] |
| CaCCinh-A01 | ~3-10 | Direct channel block and promotes proteasomal degradation | Decreased | ANO1-amplified cell lines (Te11, FaDu)[4] |
| Niclosamide | ~0.3-1 | Indirectly via alteration of intracellular Ca2+ signaling; may also have direct effects | Not fully elucidated, may have indirect effects | HEK293 cells overexpressing ANO1 and ANO6[8] |
| Ani9 | ~0.08 | Potent and selective direct channel block | Not consistently reported to decrease levels | FRT cells expressing human ANO1[9] |
Experimental Protocols
Understanding the methodologies used to characterize these inhibitors is crucial for interpreting the data and designing future experiments.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the flow of ions through the ANO1 channel in the cell membrane, providing a real-time assessment of channel activity and inhibition.
-
Cell Preparation: Cells expressing ANO1 (e.g., HEK293 or FRT cells stably transfected with the ANO1 gene) are cultured on glass coverslips.
-
Recording: A glass micropipette filled with an electrolyte solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Channel Activation: The intracellular solution contains a defined concentration of free calcium to activate ANO1. Alternatively, agonists that increase intracellular calcium can be applied.
-
Inhibitor Application: The inhibitor is applied to the extracellular solution at various concentrations.
-
Data Analysis: The reduction in the chloride current in the presence of the inhibitor is measured to determine the potency (IC50) and mechanism of block (e.g., voltage-dependence).
Western Blotting for ANO1 Protein Expression
This biochemical assay is used to determine the effect of inhibitors on the total amount of ANO1 protein within the cells.
-
Cell Lysis: Cells treated with the inhibitor for a specified time are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Immunoblotting: The separated proteins are transferred to a membrane and probed with a primary antibody specific for ANO1, followed by a secondary antibody conjugated to a detection enzyme.
-
Data Analysis: The intensity of the band corresponding to ANO1 is quantified and normalized to a loading control (e.g., β-actin) to compare protein levels between treated and untreated cells.
YFP-Based Halide Quenching Assay
This cell-based fluorescence assay provides a high-throughput method for screening and characterizing ANO1 inhibitors.
-
Cell Line: A cell line co-expressing ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) is used.
-
Assay Principle: The fluorescence of YFP is quenched by the influx of halide ions (e.g., iodide) through the activated ANO1 channel.
-
Measurement: The rate of fluorescence quenching is measured in the presence and absence of the inhibitor.
-
Data Analysis: A decrease in the rate of quenching indicates inhibition of ANO1 activity.
Signaling Pathways and Inhibition Mechanisms
The diverse mechanisms of ANO1 inhibitors can be visualized through their interaction with the channel and downstream cellular pathways.
References
- 1. Two helices in the third intracellular loop determine anoctamin 1 (TMEM16A) activation by calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers [frontiersin.org]
- 3. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of new-generation inhibitors of the calcium-activated chloride channel anoctamin 1 on slow waves in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 8. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of Novel Ano1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The calcium-activated chloride channel Ano1 (Anoctamin 1 or TMEM16A) has emerged as a promising therapeutic target for a range of pathologies, including cancer, cystic fibrosis, asthma, and hypertension. The development of small molecule inhibitors of Ano1 is a key focus of contemporary drug discovery. A critical aspect of this development is the characterization of their pharmacokinetic (PK) properties, which govern their absorption, distribution, metabolism, and excretion (ADME), and ultimately their efficacy and safety in vivo. This guide provides a comparative overview of the available pharmacokinetic data for a selection of novel and natural product-derived Ano1 inhibitors.
Comparative Pharmacokinetic Data
| Compound Class | Inhibitor | Animal Model | Dose & Route | Cmax | Tmax | AUC (0-t) | T½ (half-life) | Oral Bioavailability (F) | Clearance (CL) | Reference(s) |
| Natural Product | Resveratrol | Rat | 56 mg/kg (oral) | ~71.2 ng/mL (in human, 500mg dose) | ~1-2.8 h | ~179.1 ng·h/mL (in human, 500mg dose) | ~1-3 h (single dose), 2-5 h (multiple doses) | <1% (human), ~20% (rat) | 0.39 L/h/kg (IV in rat) | [1][2][3][4] |
| Natural Product-Derived | Schisandrin (active component of Schisandra sphenanthera) | Rat | 10 mg/kg (oral) | Not Reported | ~22-200 min | 6.71 ± 4.51 min·ng/mL | ~34.80 min (MRT) | 15.56 ± 10.47% | 0.09 L/min | [5] |
| Synthetic | CaCCinh-A01 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
| Synthetic | T16Ainh-A01 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| Synthetic | Ani9 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: "Not Reported" indicates that the data was not found in the surveyed public literature. The data for Resveratrol is compiled from both human and rat studies and should be interpreted with caution when making direct comparisons.
Signaling Pathways and Experimental Workflow
To understand the context of Ano1 inhibition and the process of evaluating the pharmacokinetic properties of these inhibitors, the following diagrams are provided.
References
- 1. research.unipd.it [research.unipd.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2.7. Oral bioavailability study [bio-protocol.org]
- 5. Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Molecular mechanism of CaCCinh-A01 inhibiting TMEM16A channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
